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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: trans-4-(Dimethylamino)cyclohexanol Hydrochloride

An in-depth technical guide on the chemical properties, synthesis, and applications of trans-4-(dimethylamino)cyclohexanol hydrochloride. Executive Summary trans-4-(Dimethylamino)cyclohexanol hydrochloride is a highly ve...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the chemical properties, synthesis, and applications of trans-4-(dimethylamino)cyclohexanol hydrochloride.

Executive Summary

trans-4-(Dimethylamino)cyclohexanol hydrochloride is a highly versatile, bifunctional aliphatic building block widely utilized in medicinal chemistry and drug discovery[1]. Featuring both a secondary hydroxyl group and a tertiary amine within a rigid cyclohexane scaffold, this compound serves as a critical intermediate for synthesizing G-protein-coupled receptor (GPCR) ligands, kinase inhibitors, and Proteolysis Targeting Chimera (PROTAC) linkers[2][3].

This technical whitepaper provides an authoritative analysis of its physicochemical properties, the thermodynamic causality behind its conformational stability, and a field-validated protocol for its stereoselective synthesis.

Physicochemical Profiling

Understanding the fundamental properties of this compound is essential for predicting its behavior in organic synthesis and biological systems. The hydrochloride salt form is specifically engineered to overcome the inherent instability and poor aqueous solubility of the free base[1][4].

Table 1: Core Physicochemical Properties

PropertyValue
IUPAC Name rel-(1r,4r)-4-(dimethylamino)cyclohexan-1-ol hydrochloride
CAS Registry Number 2231673-70-2
Molecular Formula C₈H₁₈ClNO (C₈H₁₇NO · HCl)
Molecular Weight 179.69 g/mol
Physical State Crystalline Solid
Purity Standard ≥ 95% - 97%
Storage Temperature Refrigerator (2-8 °C), desiccated

Structural & Conformational Logic

The utility of trans-4-(dimethylamino)cyclohexanol lies in its predictable spatial geometry. In 1,4-disubstituted cyclohexanes, the stereochemistry dictates the conformational equilibrium of the ring[5].

The trans isomer is thermodynamically favored because it can adopt a diequatorial chair conformation . In this state, both the bulky dimethylamino group and the hydroxyl group project outward along the equatorial plane of the cyclohexane ring. This minimizes 1,3-diaxial steric interactions that would otherwise destabilize the molecule[5].

Conversely, the cis isomer is forced into an axial-equatorial conformation, introducing significant steric strain. For drug development, the rigid, diequatorial vector of the trans isomer provides a precise spatial distance between the hydrogen-bond donor (-OH) and the basic center (-N(CH₃)₂), which is often critical for optimal receptor binding[2].

Table 2: Conformational Energy Dynamics

ConformationHydroxyl PositionDimethylamino PositionRelative Thermodynamic Stability
trans (Diequatorial) EquatorialEquatorialHighly Favored (Lowest Energy)
trans (Diaxial) AxialAxialDisfavored (Severe 1,3-diaxial clashes)
cis (Axial-Equatorial) AxialEquatorialIntermediate Strain
cis (Equatorial-Axial) EquatorialAxialIntermediate Strain

Synthetic Methodology: Reductive Amination

The most robust and scalable method for synthesizing trans-4-(dimethylamino)cyclohexanol is the reductive amination of 4-hydroxycyclohexanone with dimethylamine[6][7].

Synthesis A 4-Hydroxycyclohexanone B Dimethylamine + NaBH(OAc)3 A->B Reductive Amination C cis/trans Mixture B->C D Chromatographic Separation C->D E trans-Isomer (Free Base) D->E Isolate trans F HCl (g) in Ether E->F G trans-4-(Dimethylamino) cyclohexanol HCl F->G Salt Formation

Synthetic workflow for trans-4-(dimethylamino)cyclohexanol hydrochloride.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate checks confirm the success of each mechanistic step[6][8].

Step 1: Iminium Ion Formation

  • Procedure: Dissolve 1.0 equivalent of 4-hydroxycyclohexanone in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 1.2 equivalents of dimethylamine (2.0 M solution in THF) followed by 0.1 equivalents of glacial acetic acid. Stir at room temperature for 2 hours.

  • Causality & Validation: Acetic acid acts as a crucial catalyst. It protonates the intermediate hemiaminal, lowering the activation energy for water elimination to form the reactive iminium ion. Validation: An aliquot analyzed via IR spectroscopy will show the disappearance of the sharp ketone carbonyl stretch (~1710 cm⁻¹) and the appearance of a weaker iminium C=N stretch.

Step 2: Selective Reduction

  • Procedure: Cool the reaction vessel to 0 °C using an ice bath. Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality & Validation: NaBH(OAc)₃ is explicitly chosen over sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it too mild to reduce the unreacted ketone, but perfectly tuned to reduce the highly electrophilic iminium ion[6][7]. This prevents the formation of 1,4-cyclohexanediol byproducts. Validation: TLC (DCM:MeOH 9:1 with ninhydrin stain) will reveal the consumption of the starting material and the formation of a polar, amine-positive spot.

Step 3: Quenching and Isomer Separation

  • Procedure: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: DCM/MeOH/NH₄OH 90:9:1) to separate the cis and trans isomers.

  • Causality & Validation: The basic modifier (NH₄OH) in the eluent prevents the tertiary amine from streaking on the acidic silica gel. The trans isomer typically elutes at a different retention factor (Rf) than the cis isomer due to the differing spatial accessibility of the polar groups to the stationary phase.

Step 4: Hydrochloride Salt Precipitation

  • Procedure: Dissolve the isolated trans free base in anhydrous diethyl ether. Slowly bubble dry HCl gas into the solution (or add a stoichiometric amount of 4M HCl in dioxane) at 0 °C. A white crystalline precipitate will form immediately. Filter the solid, wash with cold ether, and dry under high vacuum.

  • Causality & Validation: The free base is a viscous liquid/low-melting solid susceptible to atmospheric N-oxidation and CO₂ absorption. Converting it to the hydrochloride salt locks the amine in a protonated state, yielding a highly crystalline, shelf-stable powder with excellent aqueous solubility[1][4].

Applications in Drug Discovery

The trans-4-(dimethylamino)cyclohexanol scaffold is highly prized in medicinal chemistry for its ability to modulate the physicochemical properties of larger drug molecules[2][3].

Applications Core trans-4-(Dimethylamino) cyclohexanol HCl App1 CNS Active Agents (GPCR Ligands) Core->App1 Amine/Ether Derivatization App2 PROTAC Linkers (Bifunctional Handles) Core->App2 Etherification of -OH App3 Kinase Inhibitors (Solubility Enhancers) Core->App3 Scaffold Decoration

Downstream applications of the trans-4-(dimethylamino)cyclohexanol scaffold.

  • Solubility Enhancement: Appending this motif to highly lipophilic core structures (e.g., flat aromatic kinase inhibitors) dramatically improves aqueous solubility and oral bioavailability due to the ionizable tertiary amine (pKa ~9.5).

  • PROTAC Linker Construction: The secondary alcohol serves as an excellent nucleophile for etherification or esterification, allowing the molecule to act as a rigid, vector-directing linker between an E3 ligase ligand and a target protein binder.

  • CNS Penetration: The dimethylamino group is a classic pharmacophore for central nervous system (CNS) agents, frequently utilized to achieve optimal blood-brain barrier (BBB) penetration and target engagement with monoamine transporters or opioid receptors[2].

References

  • AChemBlock. trans-4-(dimethylamino)-Cyclohexanol hydrochloride 95% | CAS 2231673-70-2. 1

  • Sigma-Aldrich. trans-4-(dimethylamino)cyclohexanol hydrochloride | 2231673-70-2. 4

  • Google Patents (US8288430B2). Spiro(5.5)undecane derivatives. 2

  • ResearchGate. Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer. 5

  • Googleapis.com (US 2005/0208093 A1). Patent Application Publication: Reductive amination using Sodium cyanoborohydride. 6

  • Google Patents (WO2011029915A1). Ether derivatives of bicyclic heteroaryls. 3

  • Google Patents (WO2015025025A1). Alkynyl alcohols and methods of use. 8

  • PMC (NIH). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. 7

Sources

Exploratory

An In-depth Technical Guide to trans-4-(Dimethylamino)cyclohexanol Hydrochloride: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of trans-4-(Dimethylamino)cyclohexanol hydrochloride (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of trans-4-(Dimethylamino)cyclohexanol hydrochloride (CAS Number: 2231673-70-2), a valuable chemical intermediate with significant potential in pharmaceutical research and development. Drawing upon established chemical principles and analogous compound data, this document will detail its chemical properties, outline a robust synthetic pathway, provide in-depth characterization methodologies, and explore its applications as a molecular scaffold in the design of novel therapeutic agents.

Compound Profile and Physicochemical Properties

trans-4-(Dimethylamino)cyclohexanol hydrochloride is a substituted cycloalkane derivative that presents as a solid. Its structure, featuring a trans-configured dimethylamino and hydroxyl group on a cyclohexane ring, imparts specific stereochemical properties that are highly desirable in medicinal chemistry for creating molecules with precise three-dimensional architectures.[1]

PropertyValueSource
CAS Number 2231673-70-2
Synonym (1r,4r)-4-(dimethylamino)cyclohexan-1-ol hydrochloride
Molecular Formula C₈H₁₈ClNO
Molecular Weight 179.69 g/mol
Physical Form Solid
Purity Typically ≥97%
Storage Refrigerated

Safety Information: This compound is classified with the GHS07 pictogram, indicating it can be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment should be worn during handling.

Strategic Synthesis: Reductive Amination Pathway

The synthesis of trans-4-(Dimethylamino)cyclohexanol hydrochloride can be efficiently achieved through the reductive amination of 4-hydroxycyclohexanone. This widely utilized and robust reaction proceeds in two key stages: the formation of an enamine or iminium ion intermediate, followed by its reduction.[2][3][4][5] The choice of a mild reducing agent is critical to selectively reduce the C=N bond without affecting the carbonyl group of the starting material. Sodium borohydride is a suitable and commonly used reagent for this transformation.[2]

Synthesis_Workflow 4-Hydroxycyclohexanone 4-Hydroxycyclohexanone Reaction_Vessel Reaction (Methanol, rt) 4-Hydroxycyclohexanone->Reaction_Vessel Dimethylamine Dimethylamine Dimethylamine->Reaction_Vessel Enamine_Intermediate Enamine/ Iminium Ion Intermediate Reaction_Vessel->Enamine_Intermediate Formation Reduction Reduction (Sodium Borohydride) Enamine_Intermediate->Reduction trans-4-(Dimethylamino)cyclohexanol_Base trans-4-(Dimethylamino)cyclohexanol (Free Base) Reduction->trans-4-(Dimethylamino)cyclohexanol_Base Stereoselective Reduction HCl_Addition Acidification (HCl in Ether) trans-4-(Dimethylamino)cyclohexanol_Base->HCl_Addition Final_Product trans-4-(Dimethylamino)cyclohexanol Hydrochloride HCl_Addition->Final_Product Salt Formation Analytical_Workflow Synthesized_Product Synthesized Product Structural_Elucidation Structural Elucidation Synthesized_Product->Structural_Elucidation Purity_Assessment Purity Assessment Synthesized_Product->Purity_Assessment NMR ¹H and ¹³C NMR Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS IR Infrared Spectroscopy Structural_Elucidation->IR GC Gas Chromatography Purity_Assessment->GC HPLC High-Performance Liquid Chromatography Purity_Assessment->HPLC

Sources

Foundational

A Technical Guide to the Structure and Stereochemistry of trans-4-(Dimethylamino)cyclohexanol Hydrochloride

Introduction In the landscape of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. Substituted cyclohexanes are ubiqui...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. Substituted cyclohexanes are ubiquitous scaffolds, offering a rigid yet conformationally dynamic framework for positioning functional groups in space. This guide provides an in-depth technical examination of trans-4-(Dimethylamino)cyclohexanol hydrochloride, a disubstituted cyclohexane derivative of interest as a synthetic intermediate and building block. We will dissect its core structure, elucidate the defining principles of its stereochemistry, detail methodologies for its synthesis and characterization, and discuss its relevance for research professionals. This document moves beyond a simple data sheet to explain the causality behind its structural preferences and the analytical logic used to verify them.

Core Chemical Identity

The compound is systematically named (1r,4r)-4-(dimethylamino)cyclohexan-1-ol hydrochloride, which unambiguously defines the trans relative stereochemistry of the substituents.[1] Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 2231673-70-2[1]
Molecular Formula C₈H₁₈ClNO[1]
Molecular Weight 179.69 g/mol [1]
Synonyms (1r,4r)-4-(dimethylamino)cyclohexan-1-ol HCl[1]
InChIKey RFHBWAVYLUVRCQ-KMMPGQJCSA-N
Physical Form Solid
Primary Hazards Irritant[2]

The hydrochloride salt form is typically employed to enhance the compound's stability, crystallinity, and aqueous solubility, which are advantageous properties for both storage and subsequent chemical reactions.

The Decisive Role of Stereochemistry

The prefix "trans" dictates that the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups reside on opposite sides of the cyclohexane ring's general plane.[3] To fully appreciate the structural implications, one must consider the molecule's chair conformations, which represent the lowest energy states of the six-membered ring.

Conformational Analysis

For a 1,4-disubstituted cyclohexane, two chair conformations are possible through a process known as ring-flipping. In the case of the trans isomer, these two conformations are:

  • Diequatorial (e,e) Conformation: Both the hydroxyl and dimethylamino groups occupy equatorial positions. This arrangement is highly favored as it places the bulky substituents away from the ring, minimizing steric hindrance.

  • Diaxial (a,a) Conformation: Both substituents occupy axial positions. This conformation is energetically unfavorable due to significant steric strain arising from 1,3-diaxial interactions, where the axial substituents clash with the axial hydrogen atoms on the same face of the ring.

The energetic penalty for placing a dimethylamino group in an axial position is substantial. Consequently, the conformational equilibrium lies overwhelmingly in favor of the diequatorial form, making it the dominant structure at room temperature.

Caption: Conformational equilibrium of trans-4-(Dimethylamino)cyclohexanol.

This defined spatial arrangement is critical, as it presents the functional groups in a predictable orientation, a key requirement for rational drug design and stereoselective synthesis.

Synthesis and Characterization

The preparation of trans-4-(Dimethylamino)cyclohexanol hydrochloride is reliably achieved through the stereoselective reduction of the corresponding ketone precursor, 4-(dimethylamino)cyclohexanone.

Synthetic Workflow

The process involves a ketone reduction, an aqueous workup to isolate the free base, and subsequent conversion to the hydrochloride salt for improved stability and handling.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Ketone Reduction

This protocol is a representative method adapted from standard procedures for cyclohexanone reductions.[4]

  • Reaction Setup: To a solution of 4-(dimethylamino)cyclohexanone (1.0 eq) in methanol or isopropanol (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0-5 °C using an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

    • Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting other functional groups. The stereoselectivity arises from the hydride attacking the carbonyl carbon preferentially from the axial face, which is less sterically hindered, pushing the resulting hydroxyl group into the more stable equatorial position.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of water. Remove the bulk of the alcohol solvent under reduced pressure.

  • Extraction: Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude trans-4-(Dimethylamino)cyclohexanol free base. Further purification can be achieved by recrystallization.

  • Salt Formation: Dissolve the purified free base in diethyl ether and add a stoichiometric amount of HCl (e.g., as a 2M solution in diethyl ether) with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried.

Analytical Verification

Confirming the trans stereochemistry is crucial and is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy, with X-ray crystallography serving as the definitive method for solid-state structural analysis.[5]

¹H NMR Spectroscopy: The Signature of the trans Isomer

In the dominant diequatorial conformation, the protons at C1 (bearing the -OH) and C4 (bearing the -NMe₂) are both in the axial position. An axial proton exhibits a characteristic splitting pattern due to its coupling with neighboring protons.

  • H1 and H4 Protons: These protons will appear as a complex multiplet, often a triplet of triplets. The key diagnostic feature is the presence of large coupling constants (typically J = 10-13 Hz) resulting from the trans-diaxial (axial-axial) relationship with the adjacent axial protons. This large coupling is a hallmark of an axial proton in a chair cyclohexane and provides strong evidence for the diequatorial arrangement of the substituents.[6][7]

  • -N(CH₃)₂ Protons: These will appear as a sharp singlet at approximately 2.2-2.5 ppm, integrating to six protons.

  • Cyclohexane Ring Protons: The remaining ten protons on the ring will appear as a series of complex, overlapping multiplets in the aliphatic region (typically 1.0-2.2 ppm).

X-ray Crystallography

For an unambiguous determination of the molecular structure in the solid state, single-crystal X-ray crystallography is the gold standard.[5] This technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering definitive proof of the trans relationship between the substituents and confirming the diequatorial conformation in the crystal lattice.

Relevance and Applications in Drug Development

While direct applications of trans-4-(Dimethylamino)cyclohexanol hydrochloride are specific to individual research programs, its value lies in its role as a versatile chemical building block. Its structural analogue, trans-4-aminocyclohexanol, is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), including the mucolytic agent Ambroxol.[8][9]

The dimethylamine moiety is a common functional group found in a vast number of FDA-approved drugs, where it often serves to increase water solubility and modulate the basicity (pKa) of the molecule, which is critical for controlling its pharmacokinetic and pharmacodynamic properties.[10] Therefore, trans-4-(Dimethylamino)cyclohexanol hydrochloride provides a rigid scaffold to introduce this important pharmacophore in a stereochemically defined manner, making it a valuable tool for scientists developing novel therapeutics targeting a wide range of biological systems.[9]

Caption: The compound's utility in drug discovery programs.

Conclusion

trans-4-(Dimethylamino)cyclohexanol hydrochloride is more than a simple chemical; it is a precisely engineered molecular tool. Its stereochemical identity is dominated by the energetically favorable diequatorial conformation of its functional groups on a stable cyclohexane chair. This structure can be reliably synthesized via stereoselective reduction and unequivocally verified through characteristic ¹H NMR signals, particularly the large coupling constants of the axial H1 and H4 protons. For researchers and drug development professionals, this compound represents a valuable building block for introducing a key pharmacophore with predictable three-dimensional orientation, facilitating the rational design of novel and effective therapeutic agents.

References

  • Wikipedia. (n.d.). 4-Dimethylamino-4-(p-tolyl)cyclohexanone. Retrieved from [Link]

  • Grokipedia. (n.d.). 4-Dimethylamino-4-(p-tolyl)cyclohexanone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Dimethylamino-4-(p-chlorophenyl)cyclohexanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)cyclohexanol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
  • PubChemLite. (n.d.). 4-(dimethylamino)cyclohexanol (C8H17NO). Retrieved from [Link]

  • ResearchGate. (2025). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

  • Macsen Labs. (n.d.). Trans-4-Amino Cyclohexanol (4-TAC) Manufacturer & Bulk chemical Supplier in USA. Retrieved from [Link]

  • PubMed. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). trans-3-(DIMETHYLAMINO)CYCLOHEXANOL. Retrieved from [Link]

  • RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde.... Retrieved from [Link]

  • ACS Publications. (n.d.). N.M.R. Spectra and Conformational Analysis of 4-Alkylcyclohexanols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). NMR spectrum of cyclohexanol - hints on integration. Retrieved from [Link]

  • NIH. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • SlideShare. (n.d.). stereochemistry of disubstituted cyclohexane. Retrieved from [Link]

Sources

Exploratory

Solubility Profile of trans-4-(Dimethylamino)cyclohexanol Hydrochloride: A Methodological Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly infl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy.[1][2] This technical guide provides a comprehensive methodological framework for characterizing the solubility of trans-4-(Dimethylamino)cyclohexanol hydrochloride (CAS No: 2231673-70-2) across a range of relevant solvents. While specific quantitative solubility data for this compound is not widely published, this document, written from the perspective of a Senior Application Scientist, offers a first-principles approach to predicting solubility behavior and details robust, field-proven protocols for its empirical determination. We will delve into the causality behind experimental design, present self-validating protocols, and provide the necessary tools for researchers to generate high-quality, reliable solubility data.

Physicochemical Characterization and Solubility Prediction

Understanding the molecular structure of trans-4-(Dimethylamino)cyclohexanol hydrochloride is fundamental to predicting its behavior in different solvent systems.

Compound Properties:

  • Molecular Formula: C₈H₁₈ClNO

  • Molecular Weight: 179.69 g/mol

  • Physical Form: Solid

  • Structure: The molecule is the hydrochloride salt of a parent compound featuring a cyclohexane ring with two functional groups in a trans configuration: a hydroxyl (-OH) group and a dimethylamino (-N(CH₃)₂) group.

The presence of the hydroxyl group (a hydrogen bond donor and acceptor), the tertiary amine (a hydrogen bond acceptor), and its formulation as a hydrochloride salt impart a high degree of polarity. The salt form, in particular, is designed to enhance aqueous solubility compared to the free base.

The "Like Dissolves Like" Principle: A Predictive Analysis

The fundamental principle of "like dissolves like" governs solubility, indicating that substances dissolve best in solvents with similar polarity.[3] Based on its structure, we can predict the solubility of trans-4-(Dimethylamino)cyclohexanol hydrochloride as follows:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected. These solvents can engage in strong hydrogen bonding with the hydroxyl group and interact favorably with the charged ammonium center of the hydrochloride salt.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Moderate to good solubility is likely. These solvents possess dipoles that can interact with the polar functional groups of the solute but lack the hydrogen-bond donating capability of protic solvents.[3]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted. The large difference in polarity and the inability of these solvents to form strong intermolecular interactions with the ionic and hydrogen-bonding moieties of the solute will limit dissolution.[3]

cluster_solute Solute: trans-4-(Dimethylamino)cyclohexanol HCl cluster_solvents Solvent Spectrum Solute Highly Polar & Ionic Polar Protic Polar Protic Solute->Polar Protic High Solubility Polar Aprotic Polar Aprotic Solute->Polar Aprotic Moderate Solubility Nonpolar Nonpolar Solute->Nonpolar Low Solubility

Caption: Predicted solubility based on the principle of "like dissolves like".

Experimental Determination of Equilibrium Solubility

To move from prediction to empirical data, a robust and reproducible methodology is essential. The shake-flask method is the gold-standard technique for determining equilibrium solubility, representing the true thermodynamic saturation point of a compound in a solvent at a given temperature.[2][4]

Protocol: Equilibrium Solubility via the Shake-Flask Method

This protocol is designed as a self-validating system by ensuring equilibrium is truly reached and that the analytical method is accurate.

A. Principle An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. After separating the undissolved solid, the concentration of the solute in the resulting saturated solution is measured using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC).[3]

B. Materials and Reagents

  • trans-4-(Dimethylamino)cyclohexanol hydrochloride (ensure purity is known)

  • Selected solvents (HPLC grade or higher)

  • Analytical balance

  • Temperature-controlled orbital shaker or incubator

  • Glass vials with PTFE-lined screw caps

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[3]

  • HPLC system with a suitable detector (e.g., UV-Vis, CAD, or LC-MS)

  • Volumetric flasks and pipettes for standard preparation

C. Step-by-Step Methodology

  • Preparation:

    • Weigh an excess amount of trans-4-(Dimethylamino)cyclohexanol hydrochloride into a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A 5-10 mg amount in 1-2 mL of solvent is a typical starting point.

    • Accurately add a known volume of the chosen solvent to the vial.

    • Prepare at least three replicate vials for each solvent to ensure reproducibility.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).[2]

    • Agitate the vials for a predetermined period. A duration of 24 to 72 hours is standard to ensure that a true equilibrium is reached between the dissolved and undissolved solid.[3][4]

    • Expert Insight: For a new compound, it is crucial to validate the equilibration time. This is done by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are in agreement.[5]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand at the experimental temperature to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial.

    • Trustworthiness Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter material, preventing loss of the analyte.[2]

  • Quantification:

    • Dilute the clear, saturated filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

    • Prepare a series of calibration standards of the compound with known concentrations.

    • Analyze the standards and the diluted sample by HPLC. The concentration of the compound in the filtrate is determined by comparing its response to the calibration curve.

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for any dilutions made.

    • Report the solubility in standard units such as mg/mL or molarity (mol/L), always specifying the solvent and the temperature.[3]

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add excess solid to vial B 2. Add known volume of solvent A->B C 3. Agitate at constant temperature (24-72h) B->C D 4. Centrifuge to pellet solid C->D E 5. Filter supernatant (0.22 µm PTFE filter) D->E F 6. Dilute filtrate for analysis E->F G 7. Analyze via HPLC against standards F->G H 8. Calculate solubility (mg/mL or M) G->H

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Specialized Protocol: pH-Dependent Aqueous Solubility

For ionizable compounds like trans-4-(Dimethylamino)cyclohexanol hydrochloride, solubility in aqueous media is highly dependent on pH. A potentiometric titration method can efficiently determine the intrinsic solubility (S₀) of the free base and its pKa, providing a complete pH-solubility profile.

Protocol: Solubility Determination by Potentiometric Titration

A. Principle This method involves titrating a saturated solution of the compound with a strong acid or base. By monitoring the pH change as a function of the titrant volume, one can determine the point at which the compound starts to precipitate or dissolve, allowing for the calculation of solubility at different pH values.[6][7]

B. Materials and Reagents

  • trans-4-(Dimethylamino)cyclohexanol hydrochloride

  • Calibrated pH meter and electrode

  • Autotitrator or manual burette

  • Standardized solutions of HCl and NaOH (e.g., 0.1 M)

  • Deionized water

C. Step-by-Step Methodology

  • System Setup: Create a suspension of the compound in water by adding an amount that exceeds its solubility.

  • Titration: Slowly titrate the suspension with standardized acid (e.g., HCl) while recording the pH. This will dissolve the solid. Then, titrate back with standardized base (e.g., NaOH), which will cause the compound to precipitate.

  • Data Analysis: The resulting titration curve will show regions where the compound is fully dissolved and regions where solid is present. The inflection points and plateaus in the curve are used with thermodynamic models and mass balance equations to calculate both the pKa of the dimethylamino group and the intrinsic solubility (S₀) of the neutral form.[7][8]

cluster_sol Resulting Solubility Low_pH Low pH Protonated R-N(CH₃)₂H⁺ (Cationic Form) Low_pH->Protonated Favored High_pH High pH Neutral R-N(CH₃)₂ (Neutral Free Base) High_pH->Neutral Favored Protonated->Neutral Equilibrium shifts with pH (pKa) High_Sol High Aqueous Solubility Protonated->High_Sol Low_Sol Low Aqueous Solubility (S₀) Neutral->Low_Sol

Caption: Relationship between pH, ionization state, and aqueous solubility.

Data Summary and Interpretation

All quantitative data should be meticulously organized for clear comparison and interpretation.

Table 1: Experimental Solubility Data for trans-4-(Dimethylamino)cyclohexanol hydrochloride

Solvent CategorySolventTemperature (°C)Solubility (mg/mL)Solubility (M)Observations
Polar Protic Water25[Experimental Value][Calculated Value][e.g., Clear solution]
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Polar Aprotic DMSO25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
Nonpolar Toluene25[Experimental Value][Calculated Value][e.g., Insoluble]
Hexane25[Experimental Value][Calculated Value][e.g., Insoluble]

Interpretation for Drug Development:

  • High solubility in aqueous systems (and buffers like PBS) is a prerequisite for good oral absorption and for developing parenteral formulations.[9]

  • Solubility in organic solvents is crucial for synthesis, purification (crystallization), and the development of amorphous solid dispersions or lipid-based formulations.[10]

  • A comprehensive pH-solubility profile is vital for predicting how the drug will behave throughout the variable pH environments of the gastrointestinal tract.[2]

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the solubility of trans-4-(Dimethylamino)cyclohexanol hydrochloride. By combining physicochemical prediction with rigorous experimental protocols like the shake-flask method, researchers can generate the reliable data necessary for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation. Adherence to these detailed methodologies ensures data integrity and provides a solid foundation for advancing drug development projects.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.
  • Avdeef, A., & Tsinman, O. (2001). pH-metric solubility. 3. Dissolution titration template method for solubility determination. Pharmaceutical Research, 18(12), 1764–1775. [Link]

  • Fliszar, K. A., & Bergström, C. A. (2019).
  • Scite.ai. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]

  • Grabowski, L. E., & Goode, S. R. (2015). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations.
  • Vaidya, A. (n.d.). Potentiometry. UPUMS. [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)cyclohexanol. National Center for Biotechnology Information. [Link]

  • Cartel International. (n.d.). Trans 4 Amino Cyclohexanol Latest Price Exporter. [Link]

  • MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]

  • Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. [Link]

Sources

Foundational

The Handling and Utilization of trans-4-(Dimethylamino)cyclohexanol Hydrochloride: A Technical Guide

Executive Summary In modern drug discovery and custom active pharmaceutical ingredient (API) synthesis, bifunctional cyclic scaffolds are highly valued for their structural rigidity and predictable spatial geometry. tran...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and custom active pharmaceutical ingredient (API) synthesis, bifunctional cyclic scaffolds are highly valued for their structural rigidity and predictable spatial geometry. trans-4-(Dimethylamino)cyclohexanol hydrochloride (CAS: 2231673-70-2) is a prime example, offering both a nucleophilic hydroxyl group and a tertiary amine. The trans stereochemistry ensures that these functional groups can adopt a highly stable diequatorial conformation, minimizing steric hindrance during downstream coupling reactions.

While the free base (CAS: 103023-51-4) is prone to oxidation and volatility, the hydrochloride salt form provides long-term bench stability . However, this salt form introduces specific physicochemical hazards—namely hygroscopicity and localized acidity—that require precise engineering controls and handling protocols. This whitepaper outlines the causality behind these hazards and provides self-validating experimental workflows for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

To design an effective handling protocol, one must first understand the quantitative and qualitative properties of the compound. The hydrochloride salt significantly alters the solubility profile, rendering the molecule highly soluble in aqueous media but necessitating specific free-basing steps for organic synthesis.

Quantitative Data Summary

Table 1: Physicochemical and hazard profile of trans-4-(Dimethylamino)cyclohexanol hydrochloride.

PropertyValue / Description
IUPAC Name rel-(1r,4r)-4-(dimethylamino)cyclohexan-1-ol hydrochloride
CAS Number (Salt) 2231673-70-2
CAS Number (Free Base) 103023-51-4
Molecular Formula C₈H₁₇NO·HCl
Molecular Weight 179.69 g/mol
Physical State Solid (Crystalline Powder)
Purity Standard ≥ 95% - 97%
Storage Temperature 2–8 °C (Refrigerator), Desiccated
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant)

Data aggregated from authoritative supplier specifications including Sigma-Aldrich and AChemBlock .

Hazard Identification & Mechanistic Causality

Standard safety data sheets (SDS) list the "what" of chemical hazards, but effective risk mitigation requires understanding the "why."

  • Skin and Eye Irritation (H315, H319): The compound is not inherently corrosive; however, as an amine hydrochloride salt, it readily dissociates when exposed to physiological moisture (such as sweat or ocular fluid). This dissociation creates a localized acidic microenvironment (HCl release) that disrupts lipid bilayers in the skin and eyes, causing acute irritation.

  • Hygroscopicity: The salt matrix acts as a moisture sink. If exposed to ambient humidity, water molecules intercalate into the crystal lattice. This not only degrades the physical handling properties (turning the powder into a sticky gum) but artificially inflates the mass, destroying stoichiometric precision in sensitive catalytic reactions.

HazardLogic H1 Hygroscopicity (Moisture Absorption) C1 Argon Flushing & Desiccated Storage (2-8°C) H1->C1 H2 Amine HCl Salt (Irritant / H315, H319) C2 Nitrile Gloves, Goggles, Fume Hood H2->C2 O1 Stoichiometric Precision Maintained C1->O1 O2 Operator Safety & Exposure Prevention C2->O2

Fig 2. Logical relationship between physicochemical hazards, controls, and safety outcomes.

Engineering Controls & PPE (Self-Validating Systems)

To ensure trustworthiness in the laboratory, safety protocols must be designed as self-validating systems —where the success or failure of the control is immediately apparent to the operator.

  • Glove Selection (Nitrile): Nitrile gloves provide excellent chemical resistance against both the acidic salt and the aprotic solvents (e.g., Dichloromethane, THF) typically used to dissolve it. Self-Validation: Nitrile degrades via swelling rather than immediate tearing when breached by organic solvents, giving the operator a tactile warning to change gloves before dermal exposure occurs.

  • Environmental Controls: All handling must occur within a certified fume hood. For storage, the compound must be kept at 2–8 °C in a desiccator. Self-Validation: Include a cobalt-free moisture indicator card inside the secondary storage container. If the card turns from blue to pink, the argon blanket has failed, and the reagent's stoichiometric weight is compromised.

Experimental Protocols & Workflows

Protocol A: Moisture-Free Weighing and Transfer

Because trans-4-(Dimethylamino)cyclohexanol hydrochloride is stored at 2–8 °C, opening the vial immediately upon removal from the refrigerator will cause atmospheric moisture to instantly condense on the cold powder.

  • Step 1: Thermal Equilibration. Place the sealed vial in a desiccator at room temperature for 30 minutes prior to use.

  • Step 2: Preparation. Tare an anti-static weigh boat on an analytical balance inside a localized fume hood.

  • Step 3: Rapid Transfer. Dispense the required mass swiftly.

  • Step 4: Self-Validation (Mass Drift). Observe the balance readout for 15 seconds. If the mass continuously drifts upward, the compound is actively absorbing atmospheric moisture. This validates the need to either work faster or move the operation to a nitrogen-filled glovebag.

  • Step 5: Storage. Flush the headspace of the source vial with dry Argon before resealing and returning to the refrigerator.

Protocol B: In Situ Free-Basing for Downstream Synthesis

To utilize the hydroxyl group or the tertiary amine in drug synthesis (e.g., coupling reactions), the unreactive hydrochloride salt must be converted back to its free base (CAS: 103023-51-4) .

  • Step 1: Suspension. Add the weighed salt to a round-bottom flask equipped with a magnetic stir bar. Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of salt). Note: The salt will remain largely insoluble, forming a cloudy suspension.

  • Step 2: Base Addition. Cool the flask to 0 °C using an ice bath. Dropwise, add 1.2 to 1.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA). DIPEA is chosen over Triethylamine because its steric bulk makes it non-nucleophilic, preventing unwanted side reactions.

  • Step 3: Self-Validation (Visual Clearance). Stir for 30 minutes. The successful generation of the free base is visually validated when the cloudy, heterogeneous suspension transitions into a clear, homogeneous solution.

  • Step 4: Downstream Reaction. The active nucleophile is now ready for the addition of electrophiles or coupling reagents.

Workflow A 1. Thermal Equilibration (Warm to Room Temp) B 2. Precision Weighing (Fume Hood / Anti-static) A->B C 3. Solvent Suspension (e.g., Anhydrous DCM) B->C D 4. Base Addition (e.g., DIPEA at 0°C) C->D E 5. Free-Base Generation (Active Nucleophile) D->E

Fig 1. Step-by-step experimental workflow for handling and free-basing the hydrochloride salt.

Spill Response & Waste Segregation

  • Solid Spills: Do not use water to clean up dry powder spills, as this will dissolve the compound and spread the localized acidity. Mechanically sweep the powder using a dedicated anti-static brush and dustpan. Dispose of the collected material in a solid hazardous waste container.

  • Solution Spills (Post Free-Basing): If the compound is spilled while dissolved in an organic solvent (e.g., DCM), absorb the liquid using an inert material such as vermiculite or sand. Because DCM is a halogenated solvent, the absorbed waste must be segregated into a dedicated "Halogenated Organic Waste" container to prevent explosive cross-reactions with non-halogenated waste streams.

References

Exploratory

Comprehensive Technical Guide: trans-4-(Dimethylamino)cyclohexanol Hydrochloride in Advanced Chemical Synthesis and Drug Discovery

Executive Summary In the landscape of modern drug discovery, bifunctional alicyclic building blocks are critical for developing highly selective active pharmaceutical ingredients (APIs). trans-4-(Dimethylamino)cyclohexan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, bifunctional alicyclic building blocks are critical for developing highly selective active pharmaceutical ingredients (APIs). trans-4-(Dimethylamino)cyclohexanol hydrochloride is a highly versatile, conformationally locked amino alcohol. By presenting both a hydrogen-bond donor/acceptor (hydroxyl) and an ionizable basic center (dimethylamino) on a rigid cyclohexane scaffold, it serves as an ideal pharmacophore modifier. This guide provides an in-depth technical analysis of its structural properties, a self-validating synthesis protocol, and its mechanistic applications in medicinal chemistry.

Chemical Identity & Core Identifiers

Accurate compound identification is the first step in rigorous chemical research. The hydrochloride salt form is preferred in pharmaceutical development due to its enhanced crystalline stability and aqueous solubility compared to the hygroscopic free base.

Table 1: Core Identifiers and Physicochemical Data

PropertyValue
Chemical Name trans-4-(Dimethylamino)cyclohexanol hydrochloride
Synonyms (1r,4r)-4-(dimethylamino)cyclohexan-1-ol hydrochloride
CAS Number (Salt) 2231673-70-2
CAS Number (Free Base) 103023-51-4
Molecular Formula C₈H₁₈ClNO (or C₈H₁₇NO · HCl)
Molecular Weight 179.69 g/mol
InChI Key (Salt) RFHBWAVYLUVRCQ-KMMPGQJCSA-N
Physical Form Solid (Crystalline Powder)

Conformational Analysis & Structural Advantages

The architectural value of trans-4-(dimethylamino)cyclohexanol lies in its stereochemistry. The trans-1,4-disubstituted cyclohexane system is conformationally locked compared to its cis counterpart.

In the trans isomer, both the hydroxyl (-OH) and the dimethylamino (-N(CH₃)₂) groups simultaneously occupy equatorial positions in the lowest-energy chair conformation. This 1,4-diequatorial arrangement minimizes 1,3-diaxial steric clashes, resulting in a highly stable ground state. For structure-based drug design (SBDD), this predictable geometry is invaluable: the spatial vectors of the functional groups are rigidly defined, allowing for precise computational docking and predictable vector projections when targeting specific receptor pockets (e.g., GPCRs or kinase hinge regions).

Synthesis Methodology: A Self-Validating Protocol

Synthesizing the dimethylated tertiary amine from a primary amine presents a chemoselectivity challenge. Direct alkylation with methyl halides frequently leads to over-alkylation, yielding inseparable mixtures of mono-, di-, and quaternary ammonium salts.

To circumvent this, the following protocol utilizes the Eschweiler-Clarke reductive amination [1].

Step-by-Step Experimental Workflow

Phase 1: Eschweiler-Clarke Reductive Amination

  • Initiation: Charge a round-bottom flask with trans-4-aminocyclohexanol (1.0 eq).

  • Reagent Addition: Add aqueous formaldehyde (37% w/w, 2.5 eq) and formic acid (85% w/w, 3.0 eq). Causality Note: Formic acid acts dually as the acidic solvent to catalyze iminium ion formation and as the hydride donor for reduction.

  • Thermal Activation: Heat the mixture to reflux (approx. 100°C) for 12-16 hours. Monitor CO₂ evolution; the cessation of gas evolution indicates the completion of the hydride transfer.

  • Workup: Cool to room temperature, acidify with 1M HCl to pH < 2, and extract with diethyl ether to remove non-basic organic impurities.

  • Isolation: Basify the aqueous layer with 5M NaOH to pH > 10 and extract with dichloromethane (DCM). Dry the combined DCM extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free base.

Phase 2: Hydrochloride Salt Formation

  • Solvation: Dissolve the crude trans-4-(dimethylamino)cyclohexanol free base in anhydrous dioxane.

  • Precipitation: Cool to 0°C and introduce a standardized solution of HCl in dioxane (1.1 eq) dropwise under vigorous stirring.

  • Collection: Collect the resulting white crystalline precipitate via vacuum filtration, wash with cold anhydrous ether, and dry under high vacuum.

SynthesisWorkflow A trans-4-Aminocyclohexanol (Starting Material) C Eschweiler-Clarke Methylation (Reflux) A->C B Formaldehyde (aq) + Formic Acid B->C D trans-4-(Dimethylamino)cyclohexanol (Free Base) C->D F trans-4-(Dimethylamino)cyclohexanol Hydrochloride (Product) D->F E HCl (g) in Ether / Dioxane Salt Formation E->F

Diagram 1: Workflow for synthesizing trans-4-(dimethylamino)cyclohexanol hydrochloride.

Analytical Validation Checkpoint

To ensure this protocol is a self-validating system , researchers must perform ¹H NMR (D₂O, 400 MHz) on the final salt.

  • Dimethylation Confirmation: A sharp singlet at ~2.8 ppm (integrating to 6H) confirms successful dimethylation without quaternary salt formation.

  • Stereochemical Integrity: The axial protons on the cyclohexane ring (CH-O and CH-N) must appear as broad multiplets with large coupling constants (J ≈ 10–12 Hz). This axial-axial coupling mathematically validates that the substituents remain in the diequatorial (trans) configuration, proving that no epimerization occurred during the acidic reflux phase.

Application in Drug Discovery & Pharmacophore Modeling

In medicinal chemistry, trans-4-(dimethylamino)cyclohexanol is frequently utilized to improve the pharmacokinetic (PK) profiles of lipophilic drug candidates. The incorporation of the basic dimethylamino group (pKa ~ 9.5) ensures that the molecule is protonated at physiological pH (7.4).

This protonation serves two mechanistic purposes:

  • Solubility Enhancement: It drastically increases aqueous solubility, a critical factor for oral bioavailability.

  • Target Engagement: The protonated nitrogen acts as a potent hydrogen-bond donor and electrostatic anchor, frequently forming critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) within the binding pockets of Class A GPCRs or kinase active sites.

BindingMechanism A trans-4-(Dimethylamino)cyclohexanol Moiety B Protonated Dimethylamino Group (Physiological pH) A->B Ionizes D Cyclohexanol Hydroxyl (H-Bond Donor/Acceptor) A->D Presents C Receptor Binding Pocket (e.g., GPCR Aspartate) B->C Salt Bridge / Ionic Interaction E Target Kinase / Receptor Backbone D->E Hydrogen Bonding

Diagram 2: Mechanistic role of the compound's functional groups in receptor binding.

Handling, Safety, and Storage

As a biologically active amine derivative, strict laboratory safety protocols must be observed. According to standardized safety data:

  • Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

  • Precautionary Measures: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/eye protection).

  • Storage Conditions: The hydrochloride salt should be stored refrigerated (2-8°C) in a tightly sealed container, kept in a dry and well-ventilated area to prevent moisture degradation.

References

  • Sigma-Aldrich. "trans-4-(Dimethylamino)cyclohexanol | 103023-51-4". sigmaaldrich.com.

  • Sigma-Aldrich. "trans-4-(dimethylamino)cyclohexanol hydrochloride | 2231673-70-2". sigmaaldrich.com.

  • Sigma-Aldrich. "trans-4-(dimethylamino)cyclohexanol hydrochloride Properties". sigmaaldrich.com.

  • Universität Regensburg. "Fluorescence Labeled Ligands for the Histamine H2 Receptor". uni-regensburg.de. 1

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Large-Scale Synthesis and Purification of trans-2-(Dimethylamino)cyclohexanol

For correspondence: Abstract This comprehensive technical guide provides detailed protocols and expert insights for the large-scale synthesis and purification of trans-2-(Dimethylamino)cyclohexanol, a pivotal chiral prec...

Author: BenchChem Technical Support Team. Date: March 2026

For correspondence:

Abstract

This comprehensive technical guide provides detailed protocols and expert insights for the large-scale synthesis and purification of trans-2-(Dimethylamino)cyclohexanol, a pivotal chiral precursor and ligand in modern asymmetric synthesis and pharmaceutical drug development.[1][2][3][4][5] The document outlines a robust and scalable methodology, beginning with the nucleophilic ring-opening of cyclohexene oxide by dimethylamine to yield a diastereomeric mixture of 2-(Dimethylamino)cyclohexanol. It further details an industrially viable purification strategy for the selective isolation of the desired trans-isomer. The causality behind critical process parameters is explained to ensure both scientific integrity and successful implementation by researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of trans-2-(Dimethylamino)cyclohexanol

trans-2-(Dimethylamino)cyclohexanol is a valuable chiral amino alcohol that serves as a fundamental building block in the synthesis of numerous pharmacologically active molecules and as a highly effective ligand in asymmetric catalysis.[1][2][4] Its rigid cyclohexane framework, coupled with the stereospecific orientation of the hydroxyl and dimethylamino groups, allows for precise control over stereochemical outcomes in a variety of chemical transformations.[5] The ability to produce this intermediate on a large scale with high purity is therefore a critical step in the development of novel therapeutics and fine chemicals.

The most direct and industrially scalable synthesis involves the reaction of cyclohexene oxide with dimethylamine.[1][6] This reaction, however, inherently produces a mixture of cis and trans diastereomers, necessitating a robust purification strategy to isolate the desired trans isomer, which is often the more active or desired component for subsequent synthetic steps.[1][6]

Synthesis of Racemic trans-2-(Dimethylamino)cyclohexanol

The foundational step in producing the target compound is the nucleophilic attack of dimethylamine on the epoxide ring of cyclohexene oxide. This SN2 reaction proceeds via a backside attack, which predominantly yields the trans product.[1]

Reaction Mechanism and Rationale

The reaction is typically carried out in an aqueous solution of dimethylamine, which acts as both the nucleophile and the solvent. The use of an aqueous medium is cost-effective and mitigates some of the hazards associated with handling neat dimethylamine gas. The temperature of the reaction must be carefully controlled, as the ring-opening of epoxides is an exothermic process. Maintaining a low temperature during the addition of cyclohexene oxide prevents runaway reactions and minimizes the formation of byproducts.[6]

SynthesisWorkflow reagents Starting Materials: - Cyclohexene Oxide - 40% Aqueous Dimethylamine reactor 100 L Jacketed Reactor reagents->reactor Charge addition Controlled Dropwise Addition (0-10 °C) reactor->addition Cool reaction Reaction Stirring (Room Temperature, 12-16h) addition->reaction Warm to RT workup Work-up: - Basification (NaOH) - Extraction (Diethyl Ether) reaction->workup Process drying Drying & Solvent Removal (Na2SO4, Rotary Evaporation) workup->drying crude Crude Product (mixture of cis/trans isomers) drying->crude

Large-Scale Synthesis Protocol

Materials:

  • 40% Aqueous solution of dimethylamine

  • Cyclohexene oxide

  • Sodium hydroxide (pellets)

  • Diethyl ether

  • Anhydrous sodium sulfate

Equipment:

  • 100 L jacketed glass reactor with overhead stirring and temperature control

  • Addition funnel

  • Large-volume separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: Charge the 100 L reactor with the 40% aqueous solution of dimethylamine. Begin stirring and cool the solution to between 0-5 °C using a circulating chiller.[6]

  • Addition of Cyclohexene Oxide: Add cyclohexene oxide dropwise to the cooled dimethylamine solution over a period of 2-3 hours. It is critical to maintain the internal temperature below 10 °C throughout the addition to control the exotherm.[6]

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-16 hours to ensure the reaction goes to completion.[6]

  • Work-up: Cool the reaction mixture to 10-15 °C. Carefully add sodium hydroxide pellets in portions to adjust the pH to >12. This step neutralizes any ammonium salts and facilitates the extraction of the free amino alcohol. Extract the product with diethyl ether (e.g., 3 x 20 L).[6]

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil, which will be a mixture of cis and trans isomers.[6]

Purification of trans-2-(Dimethylamino)cyclohexanol

The critical step in obtaining the desired product is the separation of the trans-isomer from the cis-isomer. For large-scale applications, a purification strategy based on the differential solubility of their salts is highly effective and scalable.[6]

Purification Strategy: Diastereomeric Salt Crystallization

This method leverages the formation of hydrochloride salts of the amino alcohol isomers. The diastereomeric salts often exhibit different crystalline structures and solubilities in a given solvent system, allowing for their separation by fractional crystallization.[6] The trans-isomer hydrochloride is typically less soluble in suitable solvents like isopropanol, enabling its selective precipitation.[6]

PurificationDecisionTree start Crude Mixture (cis/trans isomers) dissolve Dissolve in Isopropanol start->dissolve acidify Add HCl in Isopropanol (pH acidic) dissolve->acidify precipitate Selective Precipitation of trans-isomer HCl salt acidify->precipitate filter Filter and Wash Crystals precipitate->filter free_base Convert to Free Base (Dissolve in H2O, add NaOH pH >12) filter->free_base extract_final Extract with Organic Solvent free_base->extract_final final_product Pure trans-2-(Dimethylamino)cyclohexanol extract_final->final_product

Purification Protocol

Materials:

  • Crude 2-(Dimethylamino)cyclohexanol (mixture of isomers)

  • Isopropanol

  • Hydrochloric acid (concentrated or as a solution in isopropanol)

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation: Dissolve the crude amino alcohol in isopropanol. Slowly add a solution of hydrochloric acid in isopropanol while stirring until the pH of the mixture becomes acidic.[6]

  • Crystallization: The hydrochloride salt of the trans-isomer will begin to precipitate. Cool the mixture in an ice bath to maximize the yield of the crystalline salt.

  • Isolation of the Salt: Collect the precipitated crystals by filtration and wash them with cold isopropanol to remove the more soluble cis-isomer salt and other impurities.

  • Conversion to Free Base: Dissolve the purified hydrochloride salt in water. Adjust the pH to >12 with a sodium hydroxide solution to regenerate the free base of trans-2-(Dimethylamino)cyclohexanol.[6]

  • Final Extraction and Isolation: Extract the aqueous solution with a suitable organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the pure trans-2-(Dimethylamino)cyclohexanol.[6]

Quality Control and Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.[7]

Analytical Technique Purpose Expected Observations
Gas Chromatography (GC) To determine the purity and the ratio of trans to cis isomers.[7]A single major peak for the trans-isomer with purity typically >99%. The cis/trans ratio can be quantified.
High-Performance Liquid Chromatography (HPLC) To assess purity, especially for non-volatile impurities.[7]A primary peak corresponding to the product, with minimal impurity peaks.
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and stereochemistry.The spectral data should be consistent with the structure of trans-2-(Dimethylamino)cyclohexanol.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify characteristic functional groups.Broad O-H stretch, C-H stretches, and C-N stretching vibrations.

Safety and Handling Precautions

  • Dimethylamine: Corrosive and flammable. Handle the aqueous solution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[8][9]

  • Cyclohexene Oxide: A flammable liquid and an irritant. Avoid contact with skin and eyes.[6]

  • Diethyl Ether: Extremely flammable. All operations involving diethyl ether must be conducted in a fume hood, away from any potential ignition sources.[6]

  • Exothermic Reaction: The ring-opening of the epoxide is exothermic. Strict temperature control is crucial to prevent a runaway reaction.[6]

  • Handling of Bases and Acids: Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and appropriate PPE.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis and purification of high-purity trans-2-(Dimethylamino)cyclohexanol. By understanding the chemical principles behind each step, from the stereoselective ring-opening to the diastereomeric salt crystallization, researchers and production chemists can confidently and safely produce this valuable intermediate for applications in pharmaceutical development and asymmetric synthesis.

References

  • PrepChem.com. (2020). Synthesis of A. trans-2-Dimethylaminocyclohexanol. Available at: [Link]

  • PrepChem.com. Synthesis of 2-dimethylamino-1-cyclohexanol. Available at: [Link]

  • ACS Publications. (2003). Effective Nonenzymatic Kinetic Resolution of (±)-trans-2-Arylcyclohexanols Using 3β-Acetoxyetienic Acid, DCC, and DMAP. Organic Process Research & Development. Available at: [Link]

  • AKKİM. (2015). Dimethylamine (DMA) Safety Data Sheet. Available at: [Link]

  • Air Liquide Canada. (2017). Dimethylamine (Compressed) Safety Data Sheet. Available at: [Link]

  • NJ Department of Health. HAZARD SUMMARY: Dimethylamine. Available at: [Link]

  • Google Patents. US6649783B2 - Synthesis of (+/-)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols.
  • Google Patents. US5877351A - Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts.
  • Google Patents. US6521792B2 - Process for separating the diastereomeric bases of 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-cylohexanol.
  • Wikipedia. Chiral resolution. Available at: [Link]

  • Google Patents. WO2004020390A1 - Method for the production of 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol.
  • Google Patents. WO2010032254A1 - Industrial process for cis(+m-2-r(dimethylamino)-methyl-1-(3- methoxyphenyl) cyclohexanol hydrochloride.
  • Preprints.org. (2025). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • Arabian Journal of Chemistry. (2013). Analytical techniques in pharmaceutical analysis: A review. Available at: [Link]

  • International Journal of Instrumentation Science. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Available at: [Link]

  • Smith College. Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic. Available at: [Link]

  • Molecules. (2020). Special Issue: Development of Asymmetric Synthesis. Available at: [Link]

  • Molecules. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Available at: [Link]

  • Academic Journal of Materials & Chemistry. (2022). Advances in Asymmetric N Construction of Metal and Organic Small Molecules. Available at: [Link]

  • ChemRxiv. Scalable DOS-like Strategy to the δ-Amino Acids via Petasis/Cross Metathesis Reactions Sequence. Available at: [Link]

  • ResearchGate. trans ‐ N 1 , N 2 ‐Dimethyl‐1,2‐Cyclohexanediamine. Available at: [Link]

  • PMC. Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold. Available at: [Link]

Sources

Application

Analytical Methods for Purity Determination of trans-4-(Dimethylamino)cyclohexanol

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Molecule: trans-4-(Dimethylamino)cyclohexanol (CAS: 103023-51-4) Executive Summary & Physicochemical Profiling trans-4-(Dim...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Molecule: trans-4-(Dimethylamino)cyclohexanol (CAS: 103023-51-4)

Executive Summary & Physicochemical Profiling

trans-4-(Dimethylamino)cyclohexanol is a critical cyclic amino alcohol utilized as a pharmaceutical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including specific spiro derivatives and analgesics. Analyzing the purity of this compound presents a unique triad of chromatographic challenges:

  • Lack of a UV Chromophore: The molecule consists solely of an aliphatic cyclohexane ring, a hydroxyl group, and a dimethylamino group. It lacks conjugated pi-systems, rendering standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highly insensitive and subject to severe baseline drift at low wavelengths (< 210 nm) [4].

  • High Basicity: The tertiary amine group (pKa ~10) interacts strongly with residual silanol groups on standard silica-based stationary phases. In both Gas Chromatography (GC) and HPLC, this leads to severe peak tailing, irreversible adsorption, and poor mass recovery [2].

  • Stereoisomerism: The synthesis of this compound often yields a mixture of cis and trans isomers. A robust purity method must baseline-resolve these diastereomers.

To establish a comprehensive and self-validating analytical profile, a multi-modal approach is required. This guide details three orthogonal methods: GC-FID for volatile impurity profiling and isomer resolution, HPLC-CAD for non-volatile mass balance, and 1H-qNMR for absolute, standard-free quantitation.

AnalyticalStrategy Start Target: trans-4-(Dimethylamino)cyclohexanol CAS: 103023-51-4 Q1 Primary Analytical Goal? Start->Q1 Volatile Volatile Impurities & cis/trans Resolution Q1->Volatile Isomer Profiling NonVolatile Non-Volatile Impurities & Mass Balance Q1->NonVolatile Impurity Profiling Absolute Absolute Purity (Standard-Free) Q1->Absolute Assay GC GC-FID (Base-Deactivated Column) Volatile->GC LC HPLC-CAD (High pH BEH C18 or HILIC) NonVolatile->LC NMR 1H-qNMR (Internal Standard Method) Absolute->NMR

Figure 1: Decision workflow for selecting the appropriate analytical methodology based on data requirements.

Method 1: Gas Chromatography (GC-FID)

The Causality of Column Selection

Because trans-4-(Dimethylamino)cyclohexanol is highly volatile (MW: 143.23 g/mol ), GC coupled with Flame Ionization Detection (FID) is the gold standard for its purity analysis. However, chemists using standard columns (e.g., 5% phenyl/95% dimethyl polysiloxane) for basic compounds frequently observe peak tailing and low recovery. This occurs because conventionally deactivated tubing surfaces act as Lewis acids, adsorbing the basic amine [2].

To achieve a self-validating, symmetrical peak without resorting to complex derivatization (like BSTFA/TMCS), a base-deactivated stationary phase (e.g., CP-Sil 8 CB Amines or Rtx-Volatile Amine) is mandatory. These columns feature a specially treated surface that minimizes interaction between basic analytes and active sites, ensuring sharp peaks and consistent retention [1].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 10 mg of the sample in 1.0 mL of LC-MS grade Methanol (Diluent). Prepare a resolution standard containing 5 mg of cis-4-(Dimethylamino)cyclohexanol and 5 mg of the trans isomer in 1.0 mL Methanol.

  • System Setup: Install a base-deactivated capillary column and a base-deactivated guard column to ensure a completely inert sample pathway [2].

  • Conditioning: Purge the column at 250°C for 30 minutes prior to the first injection to remove siloxane bleed.

  • Execution: Inject 1.0 µL of the blank (Methanol), followed by the resolution standard, and finally the sample preparations.

GC-FID Operational Parameters
ParameterSpecificationCausality / Rationale
Column Agilent CP-Sil 8 CB Amines (30 m × 0.32 mm, 1.0 µm)Base-deactivated to prevent amine tailing [1].
Carrier Gas Helium, Constant Flow at 1.5 mL/minProvides optimal linear velocity for resolution.
Inlet Temperature 250 °CEnsures rapid, flash vaporization of the alcohol.
Split Ratio 20:1Prevents column overloading and peak fronting.
Oven Program 80°C (hold 2 min) 10°C/min to 250°C (hold 5 min)Gradient resolves the cis (lower boiling) and trans isomers.
Detector FID at 280 °C (H2: 40 mL/min, Air: 400 mL/min)Universal detection for carbon-containing volatiles.

System Suitability Criteria: The resolution ( Rs​ ) between the cis and trans isomers must be ≥2.0 . The symmetry factor ( As​ ) for the trans peak must be between 0.8 and 1.5.

Method 2: HPLC with Charged Aerosol Detection (HPLC-CAD)

The Causality of Detection and pH Strategy

While GC is excellent for volatiles, it cannot detect non-volatile inorganic salts or high-molecular-weight oligomeric impurities. For mass balance, Liquid Chromatography is required. Because low-wavelength UV detection is highly dependent on molecular structure and suffers from mobile-phase interference [4], Charged Aerosol Detection (CAD) is utilized. CAD provides a nearly universal, mass-proportional response for all non-volatile analytes, independent of chemical structure [3].

To retain and resolve trans-4-(Dimethylamino)cyclohexanol on a reversed-phase column, the mobile phase pH must be strictly controlled. At a standard acidic pH (e.g., pH 2-3), the amine is fully protonated ( NH+ ), making it highly polar. This results in zero retention on a C18 column (eluting in the void volume) and severe tailing due to ion-exchange interactions with residual silanols. By raising the pH to 10.5 (above the molecule's pKa), the amine is neutralized, allowing for standard hydrophobic partitioning and sharp peak shapes.

HPLCMechanism Amine Basic Amine (pKa ~ 10) LowPH Low pH (< 8) Protonated (NH+) Amine->LowPH HighPH High pH (> 10.5) Neutral (NH) Amine->HighPH Tailing Secondary Silanol Interactions Peak Tailing & Poor Retention LowPH->Tailing Sharp Hydrophobic Partitioning Sharp Peaks & Good Retention HighPH->Sharp

Figure 2: The effect of mobile phase pH on the chromatographic behavior of basic amines.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.79 g of Ammonium bicarbonate in 1 L of LC-MS grade water (10 mM). Adjust the pH to 10.5 using concentrated Ammonium hydroxide. Filter through a 0.2 µm PTFE membrane.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Standard silica dissolves at pH > 8. You must use an Ethylene-Bridged Hybrid (BEH) particle column (e.g., Waters XBridge) which is stable up to pH 12.

  • Sample Preparation: Prepare the sample at 1.0 mg/mL in 50:50 Water:Acetonitrile.

  • CAD Optimization: Set the CAD evaporation temperature to 50°C to ensure complete evaporation of the aqueous mobile phase without volatilizing the analyte [3].

HPLC-CAD Operational Parameters
ParameterSpecificationCausality / Rationale
Column Waters XBridge BEH C18 (150 × 4.6 mm, 3.5 µm)Hybrid silica withstands pH 10.5 without dissolving.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Gradient 0-2 min: 5% B; 2-15 min: 5% 95% B; 15-20 min: 95% BEnsures elution of both polar and highly lipophilic impurities.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer.
Detector CAD (Evaporation Temp: 50°C, Filter: 5s)Universal detection of non-volatiles [4].

System Suitability Criteria: The signal-to-noise (S/N) ratio for a 0.1% impurity standard must be ≥10 . The CAD response must be modeled using a quadratic or power-function calibration curve due to the inherent non-linearity of aerosol detectors [3].

Method 3: Quantitative NMR (1H-qNMR)

The Causality of qNMR for Absolute Purity

Chromatographic methods are relative; they require a high-purity reference standard to determine the exact assay value. When a certified reference standard of trans-4-(Dimethylamino)cyclohexanol is unavailable, 1H-qNMR serves as a primary analytical method. By comparing the integral of a specific proton on the target molecule to the integral of a known internal standard (IS), absolute purity is calculated.

Furthermore, qNMR definitively distinguishes the trans isomer from the cis isomer via the 1H

1H scalar coupling constants ( J -values) of the carbinol proton (CH-OH). In the trans isomer (where both substituents are equatorial), the axial carbinol proton exhibits large axial-axial couplings ( J≈10−12 Hz) with adjacent ring protons. In the cis isomer, the equatorial-axial coupling is much smaller ( J≈4−5 Hz).
Step-by-Step Protocol
  • Internal Standard Selection: Use TraceCERT® Maleic acid. It produces a distinct singlet at δ 6.26 ppm in DMSO- d6​ , which does not overlap with the aliphatic signals of the analyte (typically δ 1.0 - 3.5 ppm).

  • Sample Preparation: Accurately weigh ~15 mg of trans-4-(Dimethylamino)cyclohexanol and ~10 mg of Maleic acid into a vial using a microbalance (readability 0.001 mg). Dissolve completely in 0.7 mL of DMSO- d6​ .

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the 1H spectrum at 298 K.

  • Critical Parameter - Relaxation Delay ( D1​ ): To ensure quantitative integration, the relaxation delay must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest. Set D1​≥30 seconds.

  • Calculation: Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

Method Comparison Summary

FeatureGC-FID (Base-Deactivated)HPLC-CAD (High pH)1H-qNMR
Primary Use Volatile impurities, cis/trans ratioNon-volatile impurities, mass balanceAbsolute purity, structural confirmation
Sensitivity (LOD) ~0.05% area~10-15 ng on column [3]~0.5 - 1.0% w/w
Reference Standard Required for assayRequired for assayNot Required (Uses Internal Standard)
Key Limitation Blind to inorganic saltsNon-linear calibration curveLow sensitivity for trace impurities

References

  • Agilent Technologies. "CAM GC column - Agilent." Agilent.com. Available at:[Link]

  • Restek Corporation. "GC Guard Column, Base Deactivated, 5 m, 0.53 mm ID." Restek.com. Available at:[Link]

  • Thermo Fisher Scientific. "Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids." LCMS.cz. Available at:[Link]

  • Gorecki, T., Lynen, F., Szucs, R., & Sandra, P. "Universal Response in Liquid Chromatography Using Charged Aerosol Detection." Analytical Chemistry, ACS Publications. Available at:[Link]

Method

Role of trans-4-substituted cyclohexane-1-amines in the synthesis of cariprazine

Advanced Application Note: The Critical Role of trans-4-Substituted Cyclohexane-1-amines in the Asymmetric Synthesis of Cariprazine Target Audience: Researchers, Process Chemists, and Drug Development Professionals Conte...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: The Critical Role of trans-4-Substituted Cyclohexane-1-amines in the Asymmetric Synthesis of Cariprazine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, biocatalytic continuous-flow protocols, and downstream API assembly.

Introduction & Pharmacological Context

Cariprazine (marketed as Vraylar® or Reagila®) is a third-generation atypical antipsychotic utilized for the treatment of schizophrenia, bipolar I disorder, and major depressive episodes . Pharmacologically, it functions as a bitopic partial agonist at dopamine D3 and D2 receptors, exhibiting a uniquely high affinity for the D3 subtype.

The structural hallmark of cariprazine is its trans-1,4-cyclohexane moiety, which acts as a rigid spacer connecting two distinct pharmacophores: a 2,3-dichlorophenylpiperazine group and a 3,3-dimethylurea group. This bitopic architecture requires precise spatial orientation. The trans-arrangement—governed by two centers of pseudoasymmetry (1r, 4r)—is an absolute requirement for the molecule to span the primary and secondary binding pockets of the D3 receptor effectively [[1]]([Link]).

MechanismOfAction Cari Cariprazine (trans-cyclohexane spacer) D3 Dopamine D3 Receptor (High Affinity) Cari->D3 Bitopic Binding D2 Dopamine D2 Receptor (Moderate Affinity) Cari->D2 Partial Agonism Downstream Antipsychotic Efficacy D3->Downstream Modulates Negative Symptoms D2->Downstream Controls Positive Symptoms

Pharmacological bitopic binding mechanism of Cariprazine.

Mechanistic Causality: Overcoming Synthetic Bottlenecks

The synthesis of the key trans-4-substituted cyclohexane-1-amine intermediate has historically been a severe bottleneck. Classical chemical routes involve the two-step hydrogenation of 4-nitrophenylacetic acid followed by esterification, yielding a diastereomeric mixture of cis and trans isomers . Separation relies on fractional crystallization, which inherently caps the theoretical yield of the desired trans-isomer at <50% and generates massive solvent waste.

The Biocatalytic Paradigm Shift: Recent advancements have replaced passive resolution with active dynamic kinetic resolution (DKR) . By employing a highly specific transaminase in a continuous-flow reactor, chemists can exploit the cis-diastereomer selectivity of the enzyme's deamination mechanism. Because the intermediate ketone formation is reversible, thermodynamic control naturally favors the more stable trans-amine . This dynamic cis-to-trans isomerization allows the yield of the pure trans-isomer to exceed its original proportion in the starting mixture, achieving a diastereomeric excess (de) of >99% .

SynthesisWorkflow N1 4-Nitrophenylacetic Acid N2 Hydrogenation & Esterification N1->N2 H2, Catalyst N3 cis/trans-4-Amino-cyclohexyl acetic acid ethyl ester N2->N3 EtOH, HCl N4 Biocatalytic Transaminase (Dynamic Isomerization) N3->N4 Transaminase, Amine Acceptor N5 trans-4-Substituted Cyclohexane-1-amine (de > 99%) N4->N5 Continuous Flow N6 Urea Formation (Coupling with Piperazine) N5->N6 Dimethylcarbamoyl Chloride / Base N7 Cariprazine API N6->N7 Final Coupling

Retrosynthetic and biocatalytic workflow for Cariprazine API synthesis.

Quantitative Data: Resolution Strategies

Process ParameterClassical Fractional CrystallizationBiocatalytic Dynamic Isomerization (Continuous Flow)
Stereoselectivity (de) Variable (Dependent on starting ratio)> 99% [[2]]([Link])
Theoretical Yield Limit < 50% (Requires discarding cis-isomer)> 50% (Dynamic cis-to-trans conversion)
Catalyst / Reagent High volumes of organic solventsImmobilized Transaminase Biocatalyst [[3]]()
Reaction Time Multi-day crystallization cyclesRapid continuous-flow residence time
Environmental Impact High E-factor (High solvent waste)Low E-factor (Aqueous-compatible, green chemistry)

Experimental Protocols

Protocol A: Biocatalytic Continuous-Flow Synthesis of trans-4-Substituted Cyclohexane-1-amine

This protocol details the dynamic diastereomeric enrichment of the cariprazine precursor.

  • Preparation of the Feed Solution: Dissolve the cis/trans-diastereomeric mixture of 4-amino-cyclohexyl acetic acid ethyl ester and a sub-equimolar amount of an amine acceptor (e.g., pyruvate) in a phosphate buffer (pH 7.5–8.5).

    • Causality Note: The specific pH range is critical to maintain the ionization state of the transaminase active site while ensuring the amine substrate remains sufficiently unprotonated to initiate the nucleophilic attack on the PLP cofactor.

  • Continuous-Flow Reactor Setup: Pack a micro-reactor column with an immobilized transaminase biocatalyst .

  • Dynamic Isomerization: Pump the feed solution through the reactor at a controlled flow rate (residence time optimized via prior screening).

    • Causality Note: Why continuous flow instead of batch? A batch reactor would stall at a thermodynamic equilibrium. Continuous flow constantly displaces the product from the enzyme's microenvironment, driving the dynamic cis-to-trans isomerization forward via the ketone intermediate, breaking the 50% yield ceiling [[2]]([Link]).

  • Extraction & Recovery: Extract the aqueous effluent with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and evaporate under reduced pressure to yield the trans-amine.

  • Self-Validation (QC): Analyze the product via Chiral HPLC to confirm a diastereomeric excess (de) of >99%.

Protocol B: Chemical Assembly of Cariprazine via Biphasic Urea Formation

This protocol details the final coupling step to form the API, mitigating toxic byproducts and double-condensation impurities.

  • Substrate Solubilization: Dissolve the purified trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine intermediate in dichloromethane (DCM).

  • Biphasic System Initiation: Add an aqueous solution of an inorganic base (e.g., Na₂CO₃ or NaHCO₃) to the DCM solution and stir vigorously to create a biphasic mixture [[4]]().

  • Acylation: Cool the reactor to 0–5°C. Add dimethylcarbamoyl chloride dropwise over 30 minutes .

    • Causality Note: The acylation generates HCl. If left unneutralized, HCl protonates the unreacted trans-amine, halting the reaction. The biphasic system allows the aqueous inorganic base to neutralize the HCl immediately, while the highly reactive intermediates remain isolated in the organic phase. This physical separation prevents double-condensation impurities and drastically reduces the reaction time from 48 hours to a few hours [[4]]().

  • Phase Separation & Washing: Allow the reaction to reach room temperature. Separate the organic phase, wash with brine, and concentrate.

  • Anti-Solvent Crystallization: Induce crystallization by adding a low-polarity anti-solvent (e.g., n-heptane) .

    • Causality Note: n-Heptane forces the precipitation of the highly pure cariprazine API while retaining trace organic impurities in the mother liquor, ensuring the final product meets the >99.0% purity threshold required for pharmaceutical use .

References

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry (Nature). URL:[Link][2]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC / NIH. URL:[Link][1]

  • SYNTHESIS METHOD FOR CARIPRAZINE - EP3845523A1. European Patent Office / Google Patents. URL:[5]

  • Synthesis method for cariprazine - EP3845523A1. Google Patents. URL:[4]

  • Process to produce (1r, 4r)-4-substituted cyclohexane-1-amines - EP4402276A1. Google Patents. URL:[3]

Sources

Application

Application Note: Stereoselective Hydrogenation of p-Acetamidophenol to Aminocyclohexanol Isomers

Introduction & Mechanistic Overview The synthesis of trans-4-aminocyclohexanol is a foundational process in medicinal chemistry. It provides a rigid, bifunctional alicyclic scaffold that is essential for constructing com...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The synthesis of trans-4-aminocyclohexanol is a foundational process in medicinal chemistry. It provides a rigid, bifunctional alicyclic scaffold that is essential for constructing complex active pharmaceutical ingredients (APIs), most notably the mucolytic agent Ambroxol 1. While the direct hydrogenation of p-aminophenol is theoretically possible, it frequently suffers from poor stereocontrol and rapid catalyst deactivation.

To circumvent these issues, both industrial and bench-scale syntheses utilize p-acetamidophenol (paracetamol) as the starting material 2. The acetyl protecting group modulates the electron density of the aromatic ring and alters the substrate's adsorption geometry on the catalyst lattice. Following the reduction of the aromatic ring to yield a mixture of cis- and trans-4-acetamidocyclohexanol, the intermediate is subjected to alkaline hydrolysis. The final, critical step is the thermodynamic separation of the isomers via fractional crystallization 3.

Causality in Catalyst Selection

The stereochemical outcome of the hydrogenation is fundamentally dictated by the transition metal catalyst:

  • Palladium (Pd/C): Favors the thermodynamically stable trans isomer, typically achieving a trans:cis ratio of 3:1 to 4:1 2. Pd facilitates a reaction pathway where the substrate can equilibrate on the metal surface before the final hydrogen addition.

  • Rhodium (Rh/Al₂O₃) & Ruthenium (Ru): Tend to promote cis addition due to strong, multi-point facial coordination of the aromatic ring, often resulting in a ~1:1 mixture or even a cis-majority product 2, 3.

Reaction Workflow

G A p-Acetamidophenol (Paracetamol) B Catalytic Hydrogenation (H2, Pd/C or Rh) A->B C 4-Acetamidocyclohexanol (cis/trans mixture) B->C Ring Reduction D Alkaline Hydrolysis (NaOH, Reflux) C->D E 4-Aminocyclohexanol (cis/trans mixture) D->E Deacetylation F Fractional Crystallization (Cool to -5°C) E->F G trans-4-Aminocyclohexanol (Crystalline Solid) F->G Precipitates H cis-4-Aminocyclohexanol (Mother Liquor) F->H Remains in Soln

Workflow for the stereoselective synthesis and isolation of trans-4-aminocyclohexanol.

Quantitative Data: Catalyst Performance & Conditions

The following table summarizes the performance of various catalytic systems and conditions used in the hydrogenation of p-acetamidophenol 2, 3, 4.

Catalyst SystemSolventTemp & PressureTypical trans:cis RatioPrimary Application
50% Pd/C Deionized Water100°C, 4.5 bar3:1 to 4:1Bench-scale trans optimization
5% Rh/Al₂O₃ Ethanol25°C, 3.5 bar~1:1Mixed isomer generation
Ruthenium-based Aqueous/AlcoholicVariousFavors ciscis-isomer targeted synthesis
Industrial Cat. A Methanol165°C, 9.0 MPa65:35Large-scale bulk production

Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum yield and stereochemical purity.

Protocol A: Catalytic Hydrogenation of p-Acetamidophenol

Objective: Reduce the aromatic ring while maximizing the trans isomer yield.

  • Reactor Preparation: Charge a high-pressure autoclave with p-acetamidophenol (1.0 eq) and deionized water (solvent).

    • Causality: Water is selected over alcohols for Pd/C catalyzed reactions because it promotes the desorption of the highly polar product from the catalyst surface, mitigating over-reduction and hydrogenolysis of the C-N bond 2.

  • Catalyst Addition: Add 5% Palladium on Carbon (Pd/C, 50% water wet) at 5-10% w/w relative to the substrate.

  • Purge and Pressurize: Seal the reactor. Purge with nitrogen three times, followed by three hydrogen purges. Pressurize the reactor with hydrogen gas to 4.5 bar.

  • Reaction Execution: Heat the mixture to 100°C under vigorous mechanical stirring (800-1000 RPM) to eliminate mass transfer limitations.

  • Self-Validation Check (Completion): Monitor the hydrogen mass flow controller. The reaction is deemed complete when hydrogen uptake ceases entirely for a continuous 60-minute period (typically 24-36 hours) 2.

  • Workup: Cool the reactor to room temperature, vent excess H₂, and purge with N₂. Filter the mixture through a Celite pad to remove the Pd/C catalyst. The filtrate contains the cis/trans mixture of 4-acetamidocyclohexanol.

Protocol B: Alkaline Hydrolysis and Stereoselective Crystallization

Objective: Cleave the acetyl protecting group and isolate the pure trans-4-aminocyclohexanol.

  • Saponification: Transfer the aqueous filtrate from Protocol A to a reflux setup. Add 50% aqueous sodium hydroxide (NaOH) to achieve a concentration of at least 2-4 mol/L of OH⁻ ions 3.

  • Reflux: Heat the mixture to reflux (approx. 100-105°C) for 15 hours to ensure complete deacetylation 4.

  • Self-Validation Check (Hydrolysis): Extract a 1 mL aliquot, neutralize, and analyze via TLC or GC-MS. The disappearance of the amide peak confirms complete conversion to the free amine.

  • Freezing Point Depression & Crystallization: Slowly cool the highly alkaline aqueous solution.

    • Causality: The massive excess of NaOH serves a dual purpose: it drives the hydrolysis and acts as a freezing point depressant. This allows the aqueous solution to be cooled to between -5°C and -8°C without freezing 3. At this sub-zero temperature, the trans-4-aminocyclohexanol selectively precipitates due to its rigid, highly symmetrical lattice packing, while the cis isomer remains highly soluble in the mother liquor.

  • Isolation: Filter the cold suspension rapidly. Wash the crystalline filter cake with a minimal volume of ice-cold water to remove residual NaOH. Dry under vacuum to yield pure trans-4-aminocyclohexanol.

Troubleshooting & Optimization

  • Issue: Poor trans:cis Isomer Ratio (< 2:1 with Pd/C)

    • Root Cause: Catalyst poisoning from substrate impurities (e.g., free sulfur or heavy metals) can alter the adsorption geometry, forcing a cis-addition pathway 2.

    • Solution: Pre-treat the p-acetamidophenol starting material with activated charcoal or utilize a fresh, high-purity batch of 50% wet Pd/C.

  • Issue: Low Crystallization Yield of the trans Isomer

    • Root Cause: Insufficient alkalinity during the cooling phase.

    • Solution: Ensure the pH is >13. If the amine remains partially protonated (as an ammonium salt), its aqueous solubility increases drastically, preventing precipitation at -5°C.

References

  • Title: 4-Aminocyclohexanol | 40525-78-8 - Benchchem Source: Benchchem URL
  • Title: Technical Support Center: Synthesis of trans-4-Aminocyclohexanol - Benchchem Source: Benchchem URL
  • Title: DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol Source: Google Patents URL
  • Title: What is the significance of trans-p-aminocyclohexanol?

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting peak tailing in HPLC analysis of aminocyclohexanol derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in chromatographic method development: peak tailing of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in chromatographic method development: peak tailing of basic compounds , specifically focusing on aminocyclohexanol derivatives.

Aminocyclohexanol presents a unique chromatographic challenge. It possesses both a highly polar hydroxyl group (-OH) and a basic amine group (-NH₂, -NHR). Because of its basicity (typical pKa ~9.5–10.5), it is highly susceptible to secondary electrostatic interactions with the stationary phase, which is the primary driver of peak asymmetry.

This guide synthesizes mechanistic theory with field-proven diagnostic protocols to help you achieve sharp, symmetrical peaks (Asymmetry factor, As​≤1.2 ) and reliable quantitation.

Part 1: Mechanistic Deep-Dive (The "Why")

To troubleshoot peak tailing, we must first understand the causality of the distortion. In reversed-phase liquid chromatography (RP-HPLC), analyte retention should ideally be driven by a single mechanism: hydrophobic partitioning between the mobile phase and the alkyl bonded phase (e.g., C18).

However, peak tailing occurs when a secondary retention mechanism competes with the primary one [1]. For aminocyclohexanol, this secondary mechanism is almost always ion-exchange interactions with residual silanols on the silica support.

At a mid-range mobile phase pH (e.g., pH 5–7):

  • The Analyte: The amine group on aminocyclohexanol is fully protonated ( R−NH3+​ ).

  • The Stationary Phase: Residual silanol groups ( Si−OH ) on the silica surface have a pKa of approximately 3.5 to 4.5. At pH > 4.0, they ionize into negatively charged siloxanes ( Si−O− ).

  • The Interaction: The positively charged amine binds strongly to the negatively charged siloxanes via electrostatic attraction. Because these active silanol sites are heterogeneously distributed and limited in number, they cause a slow release of the analyte, dragging out the tail of the peak [2].

G A Peak Tailing (As > 1.2) B Chemical Secondary Interactions A->B Most Common C Physical Column/System Issues A->C Mechanical D Ionized Silanols (Si-O-) B->D pH > 3.0 E Protonated Amine (R-NH3+) B->E pH < 10.0 F Column Void / Blocked Frit C->F G Extra-Column Volume C->G

Caption: Logical breakdown of chemical and physical causes of HPLC peak tailing.

Part 2: Diagnostic FAQs

Q1: Why does my aminocyclohexanol peak tail severely at pH 7.0, even on a "fully end-capped" C18 column? A: End-capping utilizes small silanes (like trimethylchlorosilane) to react with residual silanols left over after the primary C18 bonding. However, due to steric hindrance, end-capping can only neutralize about 50% of residual silanols [3]. At pH 7.0, the remaining unreacted silanols are fully ionized ( Si−O− ), and your aminocyclohexanol is fully protonated. The electrostatic interaction will overpower the hydrophobic retention, leading to severe tailing.

Q2: How do I differentiate between column degradation (voids) and chemical tailing? A: Look at your entire chromatogram. Chemical tailing (silanol interactions) is highly specific to basic functional groups; neutral or acidic peaks in the same run will remain perfectly symmetrical. Conversely, if a physical void has formed at the head of the column, or if there is excessive extra-column volume in your tubing, all peaks in the chromatogram will exhibit tailing or splitting [1].

Q3: Can I just increase the buffer concentration to fix the tailing? A: Increasing the buffer concentration (e.g., from 10 mM to 25–50 mM) increases the ionic strength of the mobile phase. This can partially mask silanol interactions by flooding the active sites with buffer cations (like Na+ or K+ ), which compete with your analyte [1]. While this improves peak shape, it rarely cures severe tailing for strong bases like aminocyclohexanol. pH manipulation is a far more robust solution.

Part 3: Quantitative Data & Intervention Strategies

To optimize the peak shape of aminocyclohexanol, you must disrupt the secondary interaction. The table below summarizes the expected outcomes of various chromatographic interventions based on standard column efficiencies.

Intervention StrategyMechanism of ActionExpected Tailing Factor ( As​ )Theoretical Plates ( N )Notes
Baseline (pH 6.0, Standard C18) Strong electrostatic attraction between R−NH3+​ and Si−O− .2.5 - 4.0< 3,000Severe tailing; poor quantitation reproducibility.
Low pH Mobile Phase (pH 2.5) Protonates silanols to neutral Si−OH . Eliminates negative charge on silica.1.1 - 1.3> 10,000Highly recommended. Analyte remains ionized, so retention time will decrease.
High pH Mobile Phase (pH 10.5) Deprotonates amine to neutral R−NH2​ . Eliminates positive charge on analyte.1.0 - 1.2> 12,000Requires hybrid silica (e.g., BEH technology) to prevent column dissolution [2].
Ion-Pairing Agent (0.1% TFA) TFA anion pairs with R−NH3+​ to form a neutral complex. Lowers pH.1.0 - 1.1> 11,000Excellent peak shape, but TFA suppresses MS signals if using LC-MS.
Base-Deactivated Column Uses ultra-high purity Type B silica with minimal acidic silanols [2].1.3 - 1.5> 8,000Good starting point, but often requires combination with pH control.

Part 4: Step-by-Step Troubleshooting Protocols

The following self-validating protocols are designed to systematically isolate and eliminate the root cause of peak tailing.

Workflow Start Observe Tailing in Aminocyclohexanol Step1 Check all peaks or just one? Start->Step1 AllPeaks All Peaks Tail: Check Physical Issues Step1->AllPeaks Yes OnePeak Only Amine Tails: Chemical Issue Step1->OnePeak No Step2 Adjust Mobile Phase pH to < 3.0 OnePeak->Step2 Step3 Use Base-Deactivated or End-Capped Column Step2->Step3 If tailing persists Step4 Add Ion-Pairing Reagent (e.g., TFA) Step3->Step4 If resolution needed

Caption: Step-by-step diagnostic workflow for resolving peak tailing in basic analytes.

Protocol A: Mobile Phase pH Optimization (The Low-pH Approach)

Objective: Suppress silanol ionization to eliminate secondary electrostatic interactions.

  • Baseline Assessment: Inject your aminocyclohexanol standard using your current method. Calculate the Asymmetry factor ( As​ ) at 10% peak height. If As​>1.2 , proceed.

  • Buffer Preparation: Prepare a 25 mM Phosphate buffer.

  • pH Adjustment: Titrate the buffer with concentrated Phosphoric Acid ( H3​PO4​ ) until the pH reaches 2.5. Causality note: At pH 2.5, the surface silanols are fully protonated ( Si−OH ), effectively neutralizing the stationary phase's negative charge.

  • Equilibration: Flush the HPLC column with the new low-pH mobile phase for at least 15 column volumes to ensure complete equilibration of the stationary phase surface.

  • Re-Injection & Validation: Inject the aminocyclohexanol standard.

    • Validation Check: The peak should now be symmetrical ( As​≤1.2 ). Note that because the analyte is fully ionized and highly polar, its retention time will likely decrease. If it elutes too close to the void volume ( t0​ ), decrease the organic modifier (e.g., Acetonitrile) concentration by 5-10%.

Protocol B: Mass Overload Verification

Objective: Ensure the tailing is not an artifact of saturating the column's active sites.

Basic compounds like aminocyclohexanol can easily overload the limited number of active interaction sites on a column, leading to a specific type of tailing that mimics silanol interactions[1].

  • Serial Dilution: Take your current sample and perform a 1:10 and 1:100 dilution using the initial mobile phase conditions as the diluent.

  • Injection: Inject the diluted samples using the exact same injection volume.

  • Chromatographic Overlay: Overlay the chromatograms and normalize the peak heights.

    • Validation Check: If the peak shape sharpens and the retention time shifts slightly to the right (longer retention) as concentration decreases, your initial method was suffering from mass overload. Maintain the lower concentration or switch to a column with a higher carbon load/surface area.

Protocol C: LC-MS Compatible Ion-Pairing (If UV buffers cannot be used)

Objective: Achieve sharp peaks without non-volatile salts.

If you are transferring this method to an LC-MS, phosphate buffers are strictly prohibited.

  • Modifier Addition: Add 0.1% Formic Acid (FA) to both your aqueous (A) and organic (B) mobile phases. FA lowers the pH to ~2.7.

  • Evaluation: Inject the sample. If tailing persists (because FA is a relatively weak ion-pairing agent), switch to 0.05% - 0.1% Trifluoroacetic Acid (TFA).

  • TFA Implementation: TFA acts as a strong ion-pairing reagent. The hydrophobic trifluoroacetate anion binds to the protonated aminocyclohexanol, forming a neutral, hydrophobic complex that partitions cleanly into the C18 phase without interacting with silanols.

    • Caution: TFA can cause ion suppression in negative ESI mode and can linger in the LC system. Use only the minimum effective concentration.

References

  • LABTips: How to Prevent Tailing Peaks in HPLC Labcompare[Link]

  • The Secrets of Good Peak Shape in HPLC Agilent Technologies[Link]

  • Peak Tailing in HPLC Element Lab Solutions (formerly Crawford Scientific)[Link]

Optimization

Managing impurities in the synthesis of trans-2-(Dimethylamino)cyclohexanol

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of trans-2-(Dimethylamino)cyclohexanol. This guide is designed to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of trans-2-(Dimethylamino)cyclohexanol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in managing impurities and optimizing your synthetic process. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to ensure scientific integrity and practical utility.

I. Understanding the Synthesis and Its Challenges

The most common and practical approach for the synthesis of trans-2-(Dimethylamino)cyclohexanol involves the nucleophilic ring-opening of cyclohexene oxide with dimethylamine. This reaction is favored for its atom economy and generally good yield of the desired trans-isomer due to the SN2-type backside attack of the amine on the epoxide ring.[1] However, like any chemical transformation, this synthesis is not without its challenges. The primary impurity of concern is the cis-2-(Dimethylamino)cyclohexanol diastereomer, along with unreacted starting materials and potential by-products.

An alternative, though less common, route involves a Grignard reaction with a 2-[(dimethylamino)methyl]cyclohexanone precursor. This method also presents its own set of challenges regarding stereoselectivity and impurity profiles, often related to the purity of the starting materials and precise control of reaction conditions.[2][3]

This guide will focus primarily on the more prevalent cyclohexene oxide ring-opening method, addressing the common issues encountered during the reaction, work-up, and purification stages.

II. Troubleshooting Guide: From Reaction to Pure Product

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Reaction Stage

Question: My reaction is sluggish, and I'm observing a significant amount of unreacted cyclohexene oxide. What could be the cause?

Answer: A sluggish reaction can often be attributed to several factors:

  • Insufficient Temperature: While the reaction is exothermic, maintaining an appropriate temperature is crucial. If the temperature is too low, the reaction rate will be significantly reduced. For aqueous dimethylamine solutions, a gentle warming to around 40-50°C after the initial exothermic phase can help drive the reaction to completion.[1]

  • Inadequate Mixing: Proper mixing is essential to ensure intimate contact between the aqueous dimethylamine phase and the organic cyclohexene oxide. If you are not using a miscible co-solvent, vigorous stirring is necessary.

  • Concentration of Dimethylamine: The concentration of the aqueous dimethylamine solution can impact the reaction rate. A 40% aqueous solution is commonly used and generally effective.[1]

Question: I am concerned about the formation of by-products other than the cis-isomer. What should I be looking for?

Answer: While the formation of the cis-isomer is the primary side reaction, other by-products are possible, though typically in smaller amounts:

  • Diol Formation: If there is an excess of water and the reaction is run at elevated temperatures for an extended period, hydrolysis of cyclohexene oxide to trans-1,2-cyclohexanediol can occur.

  • Over-alkylation Products: Although less common with a secondary amine like dimethylamine, the formation of a quaternary ammonium salt is a theoretical possibility if the product acts as a nucleophile. However, this is generally not a significant issue in this specific reaction.

A helpful tool for identifying these and other unexpected impurities is Gas Chromatography-Mass Spectrometry (GC-MS) of the crude reaction mixture after derivatization.

B. Work-up and Isolation Stage

Question: During the work-up, I am having trouble with the separation of the organic and aqueous layers after extraction. What can I do?

Answer: Emulsion formation is a common issue during the extraction of amino alcohols. Here are a few troubleshooting steps:

  • Addition of Brine: Adding a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite or glass wool can help to break the emulsion.

Question: I have a persistent odor of dimethylamine in my crude product even after solvent removal. How can I effectively remove it?

Answer: Residual dimethylamine is a common issue due to its volatility and basicity. Here's how to address it:

  • Acid Wash: During the work-up, an additional wash of the organic layer with a dilute acid solution (e.g., 1M HCl) will convert the dimethylamine into its non-volatile hydrochloride salt, which will be extracted into the aqueous phase. Be mindful that your product will also be extracted into the aqueous layer if it is in its free base form. Therefore, this step is best performed before basifying the aqueous layer to extract the product.

  • Azeotropic Removal: If you are using a solvent like toluene for extraction, you can perform an azeotropic distillation to remove residual water and dimethylamine.

C. Purification Stage

Question: I am attempting to separate the cis and trans isomers by fractional distillation, but I am getting poor separation. What are the key parameters to consider?

Answer: Fractional distillation can be effective for separating the cis and trans isomers, but it requires careful control due to their close boiling points.

  • Boiling Points: The boiling point of trans-2-(Dimethylamino)cyclohexanol is approximately 90°C at 20 mmHg, while the cis-isomer has a slightly different boiling point.[4] It is crucial to perform the distillation under reduced pressure to avoid decomposition.

  • Column Efficiency: A highly efficient fractional distillation column with a high number of theoretical plates is necessary. A Vigreux or packed column is recommended.

  • Reflux Ratio: A high reflux ratio will improve separation but will also increase the distillation time. You will need to find an optimal balance for your specific setup.

  • Slow Distillation Rate: A slow and steady distillation rate is key to achieving good separation.

Table 1: Physical Properties of 2-(Dimethylamino)cyclohexanol Isomers

IsomerBoiling Point (at reduced pressure)
trans~90°C (20 mmHg)[4]
cisData not readily available, but expected to be close to the trans-isomer.

Question: I am trying to purify the trans-isomer by recrystallization of its hydrochloride salt, but the product is "oiling out." What is causing this, and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming crystals. This often happens when the solution is too concentrated or cooled too quickly.

  • Solvent Choice: A mixture of isopropanol and diethyl ether or isopropanol and acetone is a common and effective solvent system for the recrystallization of the hydrochloride salt. The salt is typically soluble in hot isopropanol and less soluble upon cooling or with the addition of a less polar anti-solvent like diethyl ether.

  • Slowing Down Crystallization:

    • Add More Solvent: If oiling out occurs, try re-heating the mixture and adding a small amount of the hot solvent (isopropanol) until the oil redissolves. Then, allow it to cool more slowly.

    • Seed Crystals: Adding a small seed crystal of the pure trans-isomer hydrochloride can help to induce proper crystallization.

    • Gradual Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Question: My recrystallization yield is very low. How can I improve it?

Answer: A low yield can be due to several factors:

  • Using Too Much Solvent: Dissolve the crude salt in the minimum amount of the hot solvent required to achieve a clear solution.

  • Incomplete Precipitation: Ensure the solution is sufficiently cooled to maximize the precipitation of the desired isomer.

  • Solubility of the cis-Isomer: The hydrochloride salt of the cis-isomer is generally more soluble in the recrystallization solvent systems, which is the basis for the separation. However, if the initial cis/trans ratio is very high, you may need to perform multiple recrystallizations to achieve high purity of the trans-isomer.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary impurity I should be concerned about in the synthesis of trans-2-(Dimethylamino)cyclohexanol?

A1: The most significant impurity is the cis-2-(Dimethylamino)cyclohexanol diastereomer.[5] Its formation is a consequence of the stereochemistry of the epoxide ring-opening reaction, where a small percentage of the amine may attack from the same side as the epoxide oxygen, particularly if there are any acidic catalysts present or if the reaction is not purely SN2.

Q2: How can I confirm the stereochemistry of my final product?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for differentiating between the cis and trans isomers.[1]

  • ¹H NMR: The coupling constants (J-values) of the protons on the carbons bearing the hydroxyl and dimethylamino groups are diagnostic. In the trans-isomer, these protons are typically in a trans-diaxial or trans-diequatorial relationship, leading to larger coupling constants compared to the cis-isomer where a cis (axial-equatorial) relationship exists.[6][7][8]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring will also differ between the two isomers due to the different steric environments of the axial and equatorial substituents.[1]

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): GC is an excellent method for determining the purity and quantifying the ratio of cis and trans isomers. Due to the polar nature of the amino alcohol, derivatization (e.g., silylation) is often necessary to improve peak shape and prevent tailing.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate the isomers and other impurities. A reversed-phase column with an appropriate mobile phase is a good starting point.

  • GC-MS: GC-MS is invaluable for identifying unknown impurities. The mass spectra of the derivatized isomers will show characteristic fragmentation patterns. The trimethylsilyl (TMS) derivatives often exhibit a prominent ion at m/z 73, corresponding to the [Si(CH₃)₃]⁺ fragment.[9]

IV. Experimental Protocols

Protocol 1: Synthesis of racemic trans-2-(Dimethylamino)cyclohexanol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

  • To a stirred 40% aqueous solution of dimethylamine, add cyclohexene oxide dropwise.

  • Maintain the reaction temperature below 50°C, using an ice bath for cooling as needed.

  • After the addition is complete, continue stirring the mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC.

  • Upon completion, cool the reaction mixture in an ice bath and saturate it with solid sodium hydroxide to decrease the solubility of the product in the aqueous phase.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, 3 x 150 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.[1]

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
  • Dissolve the crude amino alcohol in a suitable solvent such as isopropanol.

  • Add a solution of hydrochloric acid in isopropanol dropwise until the pH is acidic, inducing the precipitation of the hydrochloride salt.

  • Dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol.

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystallization of the less soluble trans-isomer hydrochloride.

  • Collect the crystals by filtration and wash them with a small amount of cold isopropanol or diethyl ether.

  • To obtain the free base, dissolve the purified hydrochloride salt in water and adjust the pH to >12 with a strong base (e.g., NaOH).

  • Extract the pure trans-2-(Dimethylamino)cyclohexanol with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

V. Visualizing the Process

Impurity Formation Pathway

cluster_reaction Nucleophilic Ring-Opening Cyclohexene_Oxide Cyclohexene Oxide trans_Product trans-2-(Dimethylamino)cyclohexanol (Desired Product) Cyclohexene_Oxide->trans_Product Backside Attack (Major Pathway) cis_Product cis-2-(Dimethylamino)cyclohexanol (Primary Impurity) Cyclohexene_Oxide->cis_Product Frontside Attack (Minor Pathway) Dimethylamine Dimethylamine

Caption: Major and minor pathways in the synthesis.

Purification Workflow

Crude_Product Crude Product (mixture of cis and trans isomers) Salt_Formation Salt Formation (with HCl in Isopropanol) Crude_Product->Salt_Formation Recrystallization Recrystallization Salt_Formation->Recrystallization Filtration Filtration Recrystallization->Filtration Pure_trans_Salt Pure trans-Isomer Hydrochloride Salt Filtration->Pure_trans_Salt Mother_Liquor Mother Liquor (enriched in cis-isomer salt) Filtration->Mother_Liquor Basification Basification (pH > 12 with NaOH) Pure_trans_Salt->Basification Final_Product Pure trans-2-(Dimethylamino)cyclohexanol Basification->Final_Product

Caption: Purification via hydrochloride salt recrystallization.

VI. References

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanol,2-(dimethylamino)-,trans- (CAS 15910-74-4). Retrieved from [Link]

  • PrepChem.com. (2020, January 15). Synthesis of A. trans-2-Dimethylaminocyclohexanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). EI Mass spectrum of the TMS derivative of cyclohexanol (3). (Adapted.... Retrieved from [Link]

  • Frankus, E., Friderichs, E., Kim, S. M., & Osterloh, G. (1978). [On separation of isomeres, structural elucidation and pharmacological characterization of 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol (author's transl)]. Arzneimittel-Forschung, 28(1a), 114–121. Retrieved from [Link]

  • Study.com. (n.d.). What products would be obtained from the reaction of cyclohexene oxide with methylamine? Retrieved from [Link]

  • Pearson. (2024, March 23). What products are obtained from the reaction of cyclohexene oxide with b. methylamine? Retrieved from [Link]

  • Moodle@Units. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US5877351A - Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts. Retrieved from

  • NIST. (n.d.). Cyclohexanol,2-(dimethylamino)-,trans-. Retrieved from [Link]

  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers? Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Chemwise. (2023, February 15). Cis or Trans? How to differentiate by NMR? [Video]. YouTube. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanol, 2-(dimethylamino)-, cis- (CAS 20431-82-7). Retrieved from [Link]

  • ResearchGate. (n.d.). Epoxide ring-opening reaction of cyclohexene oxide with various amines.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, December 30). Reaction of cyclohexene oxide with LDA. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of trans-4-(Dimethylamino)cyclohexanol Solutions

Welcome to the dedicated support center for trans-4-(Dimethylamino)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for trans-4-(Dimethylamino)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability and integrity of your solutions. Here, we address common challenges and questions through detailed, science-backed troubleshooting guides and FAQs.

Introduction to Stability Challenges

trans-4-(Dimethylamino)cyclohexanol is an amino alcohol, a class of compounds susceptible to specific degradation pathways, primarily oxidation and pH-dependent reactions. The tertiary amine and the hydroxyl group on the cyclohexane ring are the primary sites of chemical instability. Ensuring the reliability of your experimental results begins with ensuring the stability of your starting materials. This guide provides actionable protocols and the scientific rationale behind them to help you mitigate degradation and maintain the purity of your solutions.

Frequently Asked Questions (FAQs)

FAQ 1: My trans-4-(Dimethylamino)cyclohexanol solution has developed a yellow tint. What does this mean, and is it still usable?

Answer:

A yellow to brownish discoloration is a common indicator of degradation, primarily due to oxidation of the tertiary amine group. This process can be accelerated by exposure to air (oxygen), light (photo-oxidation), and trace metal ions, which can catalyze oxidative reactions.

  • What is happening? The tertiary amine can be oxidized to form N-oxides or other colored degradation products. These impurities can interfere with your experiments by altering the compound's effective concentration, introducing reactive species, or affecting downstream analytical measurements.

  • Is it usable? It is strongly recommended not to use discolored solutions for sensitive applications without purification and re-characterization. The presence of impurities can lead to non-reproducible results. For less sensitive applications, the suitability would need to be determined on a case-by-case basis, but it is not good practice.

Recommendation: Prepare fresh solutions using deoxygenated solvents and store them under an inert atmosphere (e.g., nitrogen or argon) in amber glass vials to protect from light.

FAQ 2: What is the optimal pH range for storing my aqueous solution of trans-4-(Dimethylamino)cyclohexanol?

Answer:

The stability of trans-4-(Dimethylamino)cyclohexanol in aqueous solution is highly pH-dependent. The tertiary amine group is basic and will be protonated at acidic to neutral pH.

  • Mechanism: In its protonated form (as a quaternary ammonium salt), the nitrogen atom's lone pair of electrons is unavailable for oxidation, significantly enhancing the molecule's stability. In alkaline conditions (high pH), the amine is in its free base form, making it much more susceptible to oxidation.

  • Optimal pH: For maximum stability against oxidation, an acidic to slightly acidic pH range (approximately pH 4-6 ) is recommended. This ensures the amine is predominantly in its protonated, more stable form.

Recommendation: Use a suitable buffer system (e.g., citrate or acetate buffer) to maintain the pH within the 4-6 range for long-term storage of aqueous solutions. Always verify the compatibility of the buffer with your experimental system.

FAQ 3: Can I use antioxidants to improve the stability of my solution? If so, which ones are recommended?

Answer:

Yes, incorporating antioxidants is a highly effective strategy to prevent oxidative degradation. Antioxidants work by preferentially reacting with oxidizing agents, thereby protecting the target molecule.

Recommended Antioxidants and Mechanisms:

AntioxidantRecommended ConcentrationMechanism of ActionConsiderations
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)A radical scavenger that terminates free-radical chain reactions.Primarily for organic solutions due to low water solubility.
Ascorbic Acid (Vitamin C) 0.05% - 0.2% (w/v)A water-soluble antioxidant that readily undergoes oxidation, thus sparing the drug substance.Can lower the pH of the solution. Ensure final pH is compatible with your experiment.
Sodium Metabisulfite 0.01% - 0.1% (w/v)Acts as an oxygen scavenger, reacting directly with dissolved oxygen in aqueous solutions.Can form adducts with certain molecules. Compatibility testing is advised.

Protocol for Adding Antioxidants:

  • Select an antioxidant based on your solvent system (aqueous vs. organic).

  • Prepare the solvent by adding the chosen antioxidant at the recommended concentration.

  • If necessary, purge the solvent with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen.

  • Dissolve the trans-4-(Dimethylamino)cyclohexanol in the prepared, stabilized solvent.

  • Store the final solution under an inert atmosphere and protected from light.

Troubleshooting Guide

Problem 1: Rapid degradation observed even when stored in the dark and cold.

This issue often points to factors beyond light and temperature, such as dissolved oxygen or metal ion contamination.

Caption: Troubleshooting workflow for rapid solution degradation.

  • Causality: Trace metal ions (e.g., Fe²⁺, Cu²⁺) are potent catalysts for oxidation reactions. Ethylenediaminetetraacetic acid (EDTA) is a common chelating agent that sequesters these metal ions, rendering them catalytically inactive. Similarly, dissolved oxygen is a primary reactant in oxidation pathways; its removal via sparging with an inert gas is a critical preventative step.

Problem 2: Precipitate forms in my buffered aqueous solution upon storage.

Precipitation in a buffered solution can arise from several issues, including pH shifts, exceeding solubility limits, or buffer-compound interactions.

  • Verify pH: Re-measure the pH of the solution. Buffers can lose their capacity over time or if improperly prepared. A shift in pH could cause the protonated, more soluble form of the compound to convert to the less soluble free base.

  • Assess Concentration: Confirm that the concentration of trans-4-(Dimethylamino)cyclohexanol does not exceed its solubility limit in the chosen buffer system at the storage temperature. Solubility often decreases at lower temperatures.

  • Evaluate Buffer Compatibility: The buffer salts themselves could be interacting with your compound, leading to the formation of an insoluble salt.

    • Test: Prepare a small-scale trial of the compound in a different buffer system (e.g., switch from a phosphate buffer to a citrate buffer) to see if the precipitation issue persists.

  • Visual Inspection: Examine the precipitate under a microscope. Crystalline structures may suggest salt formation or crystallization of the parent compound, while amorphous solids might indicate polymerization or degradation products.

G start Precipitate Observed check_ph 1. Measure Solution pH start->check_ph ph_ok Is pH within target range? check_ph->ph_ok check_sol 2. Check Concentration vs. Solubility ph_ok->check_sol Yes adjust_ph Action: Adjust pH or Re-buffer ph_ok->adjust_ph No sol_ok Is concentration below solubility limit? check_sol->sol_ok check_buffer 3. Test Alternative Buffer System sol_ok->check_buffer Yes lower_conc Action: Lower concentration or add co-solvent sol_ok->lower_conc No issue_solved Issue Resolved check_buffer->issue_solved adjust_ph->issue_solved lower_conc->issue_solved

Caption: Diagnostic pathway for addressing solution precipitation.

Summary of Stability Best Practices

ParameterRecommendationRationale
Solvent Use high-purity, deoxygenated solvents (aqueous or organic).Minimizes reactive impurities and dissolved oxygen, a key reactant in oxidation.
pH (Aqueous) Maintain a buffered pH range of 4-6.Protonates the tertiary amine, protecting it from oxidation.
Atmosphere Store under an inert gas (Nitrogen or Argon).Displaces oxygen from the headspace, preventing oxidative degradation.
Light Store in amber glass vials or protect from light.Prevents photo-oxidation, a common degradation pathway.
Temperature Store at recommended refrigerated temperatures (2-8 °C).Slows the rate of chemical degradation reactions.
Additives Consider adding antioxidants (e.g., BHT, Ascorbic Acid) or a chelating agent (EDTA).Scavenges free radicals and inactivates catalytic metal ions.

References

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. In: Separation Science and Technology, 6, 219-249. Taylor & Francis. Available at: [Link]

  • Albini, A., & Fagnoni, M. (Eds.). (2007). Handbook of Preparative Photochemistry. John Wiley & Sons. Available at: [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. Available at: [Link]

  • Sodium Metabisulfite. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Ahmad, I., & Iqbal, M. (2011). Formulation and Stabilization of Vitamins. In: Handbook of Vitamins, Fourth Edition. CRC Press. Available at: [Link]

Optimization

Technical Support Center: Recrystallization of trans-4-(Dimethylamino)cyclohexanol Hydrochloride

Welcome to the Technical Support Center for the purification of trans-4-(Dimethylamino)cyclohexanol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of trans-4-(Dimethylamino)cyclohexanol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of its recrystallization, ensuring high purity and yield.

Introduction to Recrystallization of Amine Hydrochloride Salts

Recrystallization is a powerful technique for purifying solid organic compounds. For amine hydrochloride salts such as trans-4-(Dimethylamino)cyclohexanol hydrochloride, the process leverages differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures.[1] The primary goal is typically to isolate the thermodynamically more stable trans-isomer from the cis-isomer and other process-related impurities.[2] The hydrochloride salt form often enhances the crystallinity of the compound, making it more amenable to purification by recrystallization compared to its freebase form.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of trans-4-(Dimethylamino)cyclohexanol hydrochloride.

Issue 1: The compound "oils out" and does not form crystals.

Question: I've dissolved my crude trans-4-(Dimethylamino)cyclohexanol hydrochloride in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What is happening and how can I fix this?

Answer:

"Oiling out" is a common issue in recrystallization and typically occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.[3] It can also be caused by a high concentration of impurities, which can depress the melting point of the mixture.

Causality and Solution Workflow:

G start Oiling Out Observed check_saturation Is the solution highly supersaturated? start->check_saturation add_solvent Add more hot solvent to reduce saturation. check_saturation->add_solvent Yes check_impurities Are there significant impurities present? check_saturation->check_impurities No slow_cooling Ensure very slow cooling to allow for proper crystal lattice formation. add_solvent->slow_cooling charcoal_treatment Consider activated charcoal treatment if colored impurities are visible. check_impurities->charcoal_treatment Yes solvent_system Re-evaluate the solvent system. Consider a mixed-solvent system. check_impurities->solvent_system No charcoal_treatment->slow_cooling success Crystals Form Successfully slow_cooling->success solvent_system->slow_cooling

Caption: Troubleshooting workflow for "oiling out".

Detailed Steps:

  • Reduce Supersaturation: The most immediate solution is to add a small amount of additional hot solvent to the oiled-out mixture and reheat until the oil redissolves completely. This lowers the saturation point.

  • Slow Cooling is Crucial: Allow the solution to cool very slowly. A heated oil bath that is allowed to cool to room temperature over several hours can be effective. Rapid cooling encourages precipitation over crystallization.

  • Solvent System Re-evaluation: If the issue persists, your solvent may not be optimal. Alcohols like isopropanol or ethanol are good starting points.[4] Consider a two-solvent system. For instance, dissolve the compound in a minimal amount of hot ethanol (a good solvent) and then slowly add a hot anti-solvent like diethyl ether or ethyl acetate (in which the compound is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.[5]

  • Charcoal Treatment: If you suspect soluble, colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help remove them.[6]

Issue 2: No crystals form, even after cooling the solution.

Question: My solution of trans-4-(Dimethylamino)cyclohexanol hydrochloride has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What should I do?

Answer:

The failure of crystals to form from a cooled, supersaturated solution can be due to several factors, including insufficient supersaturation, the presence of impurities that inhibit nucleation, or simply the need for a nucleation site.

Inducing Crystallization:

G start No Crystal Formation scratch Scratch the inner surface of the flask with a glass rod. start->scratch seed Add a seed crystal of the pure compound. scratch->seed No success success Crystallization Initiated scratch->success Success concentrate Boil off some solvent to increase concentration. seed->concentrate No success seed->success Success cool_further Cool to a lower temperature (e.g., in a freezer). concentrate->cool_further No success concentrate->success Success cool_further->success Success

Caption: Methods for inducing crystallization.

Detailed Steps:

  • Scratching Technique: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

  • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

  • Increase Concentration: It's possible you used too much solvent. Gently heat the solution and boil off some of the solvent to increase the concentration of the solute. Then, allow it to cool again.

  • Extended Cooling: Sometimes, crystallization is simply a slow process. Place the sealed flask in a refrigerator or freezer for an extended period.

Issue 3: The yield of recovered crystals is very low.

Question: I successfully recrystallized my compound, but the final yield is much lower than expected. How can I improve my recovery?

Answer:

Low yield is a common problem and can result from several factors during the recrystallization process.

Factors Affecting Yield and Solutions:

Potential CauseScientific ExplanationRecommended Action
Excess Solvent Using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor even after cooling.Use the minimum amount of hot solvent required to fully dissolve the crude product.[8]
Premature Crystallization If crystals form during hot filtration, they will be lost with the insoluble impurities.Use a pre-heated funnel and filter flask for hot gravity filtration. If crystallization begins in the funnel, add a small amount of hot solvent to redissolve it.[7]
Incomplete Crystallization Not allowing sufficient time or a low enough temperature for crystallization to complete.After cooling to room temperature, place the solution in an ice bath for at least 30 minutes to maximize crystal formation.[6]
Washing with Room Temperature Solvent Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing trans-4-(Dimethylamino)cyclohexanol hydrochloride?

A1: While specific solubility data is not widely published, good starting points for amine hydrochloride salts are polar protic solvents. Isopropanol and ethanol are excellent candidates.[4] A mixed solvent system, such as ethanol/diethyl ether or isopropanol/ethyl acetate, can also be very effective for fine-tuning solubility and maximizing yield.[5]

Q2: How do I remove the cis-isomer impurity?

A2: The trans-isomer of 4-substituted cyclohexanes is generally more thermodynamically stable and often less soluble than the cis-isomer. Therefore, a carefully controlled recrystallization should preferentially crystallize the trans-isomer, leaving the cis-isomer enriched in the mother liquor.[2][9] Slow cooling is key to achieving good separation.

Q3: My final product is still colored. What should I do?

A3: Colored impurities are often large, conjugated organic molecules that can be effectively removed by treatment with activated charcoal. Add a small amount of activated charcoal (about 1-2% of the solute mass) to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[6] Be aware that using too much charcoal can lead to a loss of your desired product.

Q4: How can I be sure my final product is pure?

A4: The purity of your recrystallized trans-4-(Dimethylamino)cyclohexanol hydrochloride should be assessed using standard analytical techniques. A sharp melting point that is consistent with the literature value is a good indicator of purity. Further confirmation can be obtained using techniques like ¹H NMR and ¹³C NMR spectroscopy to ensure the correct structure and absence of impurity signals, and HPLC to quantify the purity.[4][5]

Experimental Protocol: Recrystallization of trans-4-(Dimethylamino)cyclohexanol Hydrochloride

This protocol provides a general guideline. The optimal solvent and volumes may need to be adjusted based on the initial purity of your compound.

Materials:

  • Crude trans-4-(Dimethylamino)cyclohexanol hydrochloride

  • Isopropanol (or ethanol)

  • Diethyl ether (or ethyl acetate) - as an anti-solvent if needed

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with a water or sand bath

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. In a separate flask, heat your primary solvent (e.g., isopropanol) to boiling. Add the hot solvent to the crude solid in small portions, with swirling and gentle heating, until the solid just dissolves.[8] Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]

  • Hot Gravity Filtration: If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat your funnel and receiving flask to prevent premature crystallization. Filter the hot solution to remove solid impurities.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.[6]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals, preferably under vacuum, to remove all traces of solvent.

  • Analysis: Determine the melting point and use other analytical methods (e.g., NMR, HPLC) to confirm the purity of the final product.

References

  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • Coopman, K. M., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Journal of Combinatorial Chemistry, 6(4), 544-549. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying hydroxylamine hydrochloride.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Separation and purification of cis and trans isomers.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Poppe, L., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 74. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of trans-4-acetamido cyclohexanol acetate.
  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of trans-4-aminocyclohexanol.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Injection Volumes in GC Analysis of Cyclohexanol Derivatives

Welcome to the Technical Support Center. Analyzing cyclohexanol derivatives via Gas Chromatography (GC) presents unique physicochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Analyzing cyclohexanol derivatives via Gas Chromatography (GC) presents unique physicochemical challenges. Due to their relatively high dynamic viscosity (53.3 mPa·s at 27 °C)[1], high boiling points (~161 °C)[2], and polar hydroxyl (-OH) groups, these compounds frequently cause volumetric inconsistencies during automated injection[3].

This guide provides field-proven, mechanistically grounded troubleshooting protocols to restore analytical reproducibility.

Expert Q&A: Diagnosing and Resolving Injection Inconsistencies

Q1: Why am I seeing inconsistent peak areas (RSD > 5%) even with a brand-new autosampler syringe?

The Mechanism: The root cause is typically fluid dynamics, not mechanical failure. Cyclohexanol is highly viscous compared to standard GC solvents like hexane[1]. When the autosampler plunger draws the sample rapidly, the high viscosity creates a localized vacuum, leading to cavitation (the formation of air bubbles) inside the syringe barrel[4]. Consequently, the actual volume of liquid aspirated is less than the programmed volume. Furthermore, overfilling sample vials can create a vacuum during aspiration, which exacerbates the volumetric loss[4].

Self-Validating Protocol:

  • Implement a Viscosity Delay: Program a 1 to 2-second "viscosity delay" (or dwell time) in the autosampler method immediately after the plunger draws the sample. This allows the viscous liquid sufficient time to equilibrate and fully fill the syringe barrel[4].

  • Increase Sample Pumps: Set the autosampler to perform 5–6 sample pumps (primes) before the final draw. This action expels entrapped air bubbles back into the vial[4].

  • Optimize Vial Headspace: Fill autosampler vials only to the shoulder (approximately 1.5 mL for a standard 2 mL vial). This ensures adequate headspace, preventing vacuum formation as the sample is displaced[4].

Q2: How does my choice of solvent and injection port temperature cause "sample backlash" and volume loss?

The Mechanism: When a liquid sample is injected into a hot GC inlet, it rapidly expands into a gas (vapor volume). If the expansion volume exceeds the internal volume of the inlet liner (typically 800–900 µL for a standard splitless liner), the vapor is forced backward into the carrier gas supply lines—a phenomenon called "sample backlash" or "backflash"[5][6]. Cyclohexanol derivatives are often prepared in polar solvents like methanol, which exhibit massive expansion ratios. A 1 µL injection of methanol can expand to nearly 800 µL, easily overloading the liner and causing irreproducible sample transfer to the column[5][6].

Self-Validating Protocol:

  • Calculate Vapor Volume: Always utilize a GC vapor volume calculator before finalizing your method[5]. Ensure the calculated vapor volume does not exceed 75% of the liner's internal capacity[6].

  • Adjust Injection Parameters: If theoretical backlash is occurring, reduce the injection volume (e.g., from 1.0 µL to 0.5 µL), increase the inlet pressure (via pressure-pulsed injection to compress the vapor cloud), or switch to a solvent with a lower expansion coefficient, such as hexane[6].

Q3: What is the optimal autosampler washing protocol to prevent carryover and ensure consistent volumetric displacement?

The Mechanism: Cyclohexanol derivatives possess polar hydroxyl (-OH) groups, making them prone to adhering to the glass walls of the syringe[7]. If you wash the syringe exclusively with a non-polar solvent (like hexane), the polar derivatives will not be fully solubilized. This residual carryover alters the internal wetting dynamics of the syringe, leading to inconsistent volumetric displacement on subsequent injections[4].

Self-Validating Protocol:

  • Dual-Solvent Wash Strategy: Use a polar solvent (e.g., Methanol or Acetone) in Wash Vial A to dissolve and remove the cyclohexanol derivatives. Follow this with a non-polar solvent (e.g., Hexane) in Wash Vial B to flush the polar solvent and match the sample matrix[4].

  • Wash Frequency: Program the autosampler to perform 3–5 washes from both vials before and after every single injection[4].

Q4: How do I differentiate between actual injection volume inconsistencies and active site adsorption in the inlet?

The Mechanism: Sometimes the syringe injects the correct volume, but the detector reports inconsistent areas. This is often due to inlet activity. The polar -OH groups of cyclohexanol derivatives can hydrogen-bond with active silanol (Si-OH) sites on the glass liner or glass wool[5][7]. As these active sites become saturated or contaminated over multiple injections, the amount of analyte reaching the column fluctuates, mimicking an injection volume issue[8].

Self-Validating Protocol:

  • Hardware vs. Chemistry Check: Incorporate an internal standard (IS) that closely matches the physicochemical properties of the target analyte. If the absolute peak areas fluctuate but the Analyte/IS area ratio remains highly reproducible (RSD < 2%), the issue is hardware-related (syringe volume/backlash). If the ratio itself fluctuates, the issue is chemical adsorption or degradation[8].

  • Inlet Deactivation: Use strictly deactivated (ultra-inert) liners with deactivated glass wool to minimize adsorption[5]. If peak tailing persists, consider derivatizing the cyclohexanol derivatives (e.g., via silylation) to cap the polar -OH group[7].

Quantitative Data Summaries

Table 1: Vapor Volume Expansion of Common Solvents (1 µL Injection at 250 °C) Use this table to assess the risk of sample backlash when analyzing cyclohexanol derivatives in various diluents.

SolventExpansion Volume at 5 psiExpansion Volume at 20 psiRisk of Backlash (800 µL Liner)
Hexane~245 µL~139 µLLow
Ethyl Acetate~327 µL~186 µLLow
Dichloromethane~500 µL~284 µLModerate
Methanol~792 µL~449 µLHigh (at low pressure)
Water~1774 µL~1007 µLCritical (Guaranteed Backlash)
(Data synthesized from standard GC vapor volume parameters[6])

Table 2: Optimized Autosampler Parameters for Viscous Cyclohexanol Derivatives

ParameterRecommended SettingRationale
Injection Volume 0.5 - 1.0 µLPrevents liner overload and subsequent sample backlash.
Viscosity Delay 1 - 2 secondsAllows highly viscous samples to fully enter the syringe.
Sample Pumps 5 strokesEliminates cavitation and expels air bubbles.
Pre/Post Washes 3 - 5 cycles (Dual Solvent)Prevents carryover and normalizes syringe wetting dynamics.
Plunger Speed Slow to MediumReduces vacuum formation during sample aspiration.

Diagnostic Workflow Visualization

G Start Inconsistent Peak Areas (RSD > 5%) Step1 1. Syringe & Autosampler Check Viscosity Delay & Pumps Start->Step1 Decision1 Cavitation or Bubbles? Step1->Decision1 Step2 2. Inlet & Vaporization Check Vapor Volume & Liner Decision2 Sample Backlash? Step2->Decision2 Step3 3. Wash & Carryover Implement Dual-Solvent Wash Validation Validate with Internal Standard & Gravimetric Checks Step3->Validation Decision1->Step2 No Fix1 Increase Viscosity Delay & Sample Pumps Decision1->Fix1 Yes Decision2->Step3 No Fix2 Reduce Injection Volume or Change Solvent Decision2->Fix2 Yes Fix1->Step2 Fix2->Step3

Workflow for diagnosing and resolving GC injection volume inconsistencies.

References

  • Common Causes And Solutions For Poor Reproducibility in Gas Chromatography. ALWSCI (2025).[Link]

  • Getting the Best Repeatability from Your Quantitative Gas Chromatography. LCGC (2017).[Link]

  • GC Troubleshooting: Common Issues & How to Fix Them. AIM Analytical (2025). [Link]

  • Tips on Making your GC System and Analysis more Robust. Agilent Technologies. [Link]

  • Choosing the Correct Inlet Liner for you GC Analysis. LabRulez GCMS.[Link]

  • Cyclohexanol | C6H11OH | CID 7966. PubChem, National Institutes of Health.[Link]

  • Safety Data Sheet: Cyclohexanol. Carl ROTH (2025). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Oxidation Reactivity of cis- and trans-4-tert-Butylcyclohexanol

This guide provides an in-depth comparison of the oxidation reactivity of cis- and trans-4-tert-butylcyclohexanol. We will explore the foundational principles of conformational analysis that dictate the significant diffe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the oxidation reactivity of cis- and trans-4-tert-butylcyclohexanol. We will explore the foundational principles of conformational analysis that dictate the significant difference in reaction rates between these two stereoisomers. This analysis is supported by mechanistic explanations, comparative experimental data, and a detailed laboratory protocol for researchers seeking to replicate or build upon these findings.

The Decisive Role of Conformational Analysis

In the study of substituted cyclohexanes, the large steric bulk of a tert-butyl group effectively "locks" the ring into a specific chair conformation. To minimize destabilizing steric interactions, particularly 1,3-diaxial strain, the tert-butyl group will overwhelmingly occupy the more spacious equatorial position.[1][2][3] This conformational rigidity is the key to understanding the differing reactivities of the cis and trans isomers of 4-tert-butylcyclohexanol.

  • trans-4-tert-Butylcyclohexanol : In the trans isomer, the substituents are on opposite faces of the ring. For the bulky tert-butyl group to reside in the equatorial position, the hydroxyl group must also be in an equatorial position.[1][2] This results in a relatively stable, low-energy conformation.

  • cis-4-tert-Butylcyclohexanol : In the cis isomer, the substituents are on the same face of the ring. To accommodate the tert-butyl group in the equatorial position, the hydroxyl group is forced into a more sterically hindered axial position.[1][2] This axial -OH group experiences unfavorable 1,3-diaxial interactions with the axial hydrogens on carbons 2 and 6 of the ring.

The distinct spatial arrangement of the hydroxyl group in these two "locked" conformations is the primary determinant of their reactivity in oxidation reactions.

Caption: Stable chair conformations of the two isomers.

Oxidation Mechanism and Stereoelectronic Effects

The oxidation of secondary alcohols to ketones using chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), is a well-established transformation.[4][5][6] The reaction proceeds via a two-step mechanism:

  • Formation of a Chromate Ester : The alcohol's oxygen atom acts as a nucleophile, attacking the chromium atom to form a chromate ester intermediate.[4][7]

  • E2-like Elimination : In the rate-determining step, a base (typically water) abstracts the proton from the carbon bearing the oxygen, leading to the formation of the ketone, with the O-Cr bond breaking simultaneously.[4][8]

The key to the reactivity difference lies in the stereochemistry of this elimination step. It has been experimentally determined that cyclohexanols with an axial hydroxyl group are oxidized more rapidly than their equatorial counterparts.[1][3][9][10]

For cis-4-tert-butylcyclohexanol , the hydroxyl group is axial. The transition state of the oxidation involves the removal of the axial hydroxyl group and an axial hydrogen. This process relieves the pre-existing 1,3-diaxial steric strain present in the ground state of the molecule.[9] This relief of strain lowers the activation energy for the reaction, leading to a faster rate.

For trans-4-tert-butylcyclohexanol , the hydroxyl group is equatorial. The molecule exists in a lower-energy, strain-free ground state. The oxidation process does not benefit from the relief of steric strain, resulting in a higher activation energy and a consequently slower reaction rate.

G cluster_cis cis-Isomer (Axial -OH) cluster_trans trans-Isomer (Equatorial -OH) A Ground State: - Axial -OH - High steric strain (1,3-diaxial interactions) B Transition State: - Strain is relieved A->B Faster Rate (Lower Activation Energy) C Product (Ketone) B->C D Ground State: - Equatorial -OH - Low steric strain E Transition State: - No strain relief benefit D->E Slower Rate (Higher Activation Energy) F Product (Ketone) E->F

Caption: Energy profile comparison for oxidation.

Experimental Data: A Quantitative Comparison

The theoretical framework is strongly supported by experimental rate data. Studies comparing the chromic acid oxidation of the two isomers consistently show a significantly faster rate for the cis isomer.

Isomer-OH Group OrientationRelative ReactivityCausality
cis-4-tert-butylcyclohexanol AxialFasterRelief of 1,3-diaxial steric strain in the transition state lowers the activation energy.[1][9]
trans-4-tert-butylcyclohexanol EquatorialSlower (approx. 3.2x less reactive)[10]The ground state is already low in energy; no steric strain is relieved during oxidation.

Experimental Protocol: Jones Oxidation of 4-tert-Butylcyclohexanol

This protocol describes a standard procedure for the oxidation of a secondary alcohol to a ketone using the Jones reagent.

Safety Precautions: Chromium compounds are highly toxic and carcinogenic. Glacial acetic acid is corrosive. All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

Reagents and Materials
  • 4-tert-butylcyclohexanol (cis/trans mixture or individual isomers)

  • Acetone (reagent grade)

  • Jones Reagent (Chromic acid solution)

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite or a similar filter aid

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure Workflow

G start 1. Dissolve Alcohol add_reagent 2. Cool and Add Jones Reagent start->add_reagent Dissolve in acetone react 3. Stir and Monitor Reaction add_reagent->react Dropwise addition at 0°C quench 4. Quench Excess Oxidant react->quench Monitor by TLC until complete extract 5. Aqueous Workup quench->extract Add isopropyl alcohol dry 6. Dry Organic Layer extract->dry Wash with NaHCO₃ and brine isolate 7. Isolate Product dry->isolate Dry with MgSO₄, filter end Obtain Crude Product (4-tert-butylcyclohexanone) isolate->end Remove solvent via rotary evaporation

Sources

Comparative

Spectroscopic comparison of cis and trans isomers of 4-(Dimethylamino)cyclohexanol

Executive Summary & Structural Context 4-(Dimethylamino)cyclohexanol is a bifunctional alicyclic compound frequently utilized as a critical building block in the synthesis of neuroactive pharmaceuticals, respiratory agen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

4-(Dimethylamino)cyclohexanol is a bifunctional alicyclic compound frequently utilized as a critical building block in the synthesis of neuroactive pharmaceuticals, respiratory agents (such as ambroxol analogs), and advanced materials [1]. Because the relative stereochemistry of the hydroxyl (-OH) and dimethylamino (-N(CH3)2) groups dictates the molecule's binding affinity and physicochemical properties, distinguishing between the cis and trans isomers is a mandatory quality control step in drug development.

This guide provides an objective, data-driven comparison of the spectroscopic profiles of the cis and trans isomers, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Conformational Thermodynamics: The "Why" Behind the Spectra

To expertly interpret the spectroscopic data of substituted cyclohexanes, one must first understand the thermodynamic forces driving their 3D conformations.

In a cyclohexane ring, bulky substituents preferentially adopt the equatorial position to minimize 1,3-diaxial steric clashes. The energetic preference for the equatorial position is quantified by the substituent's A-value .

  • The A-value for the dimethylamino group (-N(CH3)2) is approximately 1.53 kcal/mol [2].

  • The A-value for the hydroxyl group (-OH) is approximately 0.90 kcal/mol .

The trans-Isomer: In trans-4-(dimethylamino)cyclohexanol, the substituents are on opposite faces of the ring. This allows the molecule to adopt a highly stable diequatorial (e,e) chair conformation. Both the -OH and -N(CH3)2 groups sit comfortably in equatorial positions, forcing their respective geminal protons (C1-H and C4-H) into axial positions.

The cis-Isomer: In cis-4-(dimethylamino)cyclohexanol, the substituents are on the same face of the ring, meaning one must be axial and the other equatorial (a,e). Because the -N(CH3)2 group is significantly bulkier (1.53 kcal/mol > 0.90 kcal/mol) [2], the equilibrium heavily favors the conformer where the -N(CH3)2 group is equatorial and the -OH group is forced into the axial position. Consequently, the C4-H proton is axial , but the C1-H proton is equatorial .

This difference in the spatial orientation of the C1-H proton is the definitive spectroscopic key to distinguishing the two isomers [3].

Quantitative Spectroscopic Data Comparison

Table 1: 1 H NMR Spectroscopic Comparison (400 MHz, CDCl 3​ )

The Karplus equation dictates that axial protons (dihedral angle ~180° with adjacent axial protons) exhibit large coupling constants ( J≈10−12 Hz), while equatorial protons (dihedral angle ~60°) exhibit only small couplings ( J≈2−4 Hz).

Featuretrans-Isomer (e,e)cis-Isomer (a,e)Diagnostic Significance
C1-H (Hydroxyl methine) δ ~3.50 ppm Broad multiplet (tt) W1/2​>20 Hz δ ~3.95 ppm Narrow multiplet W1/2​<10 HzPrimary Identifier. The axial C1-H in the trans isomer shows large Jax−ax​ couplings. The equatorial C1-H in the cis isomer shows only small Jeq−ax​ and Jeq−eq​ couplings, appearing narrow and shifted downfield.
C4-H (Amine methine) δ ~2.25 ppm Broad multiplet (tt) δ ~2.15 ppm Broad multiplet (tt)Non-diagnostic. Because the bulky -N(CH3)2 group is equatorial in both dominant conformers, the C4-H proton is axial in both isomers, yielding similar broad multiplets.
-N(CH 3​ ) 2​ Protons δ ~2.20 ppm (Singlet, 6H) δ ~2.25 ppm (Singlet, 6H)Confirms the presence of the intact dimethylamino group.
Table 2: 13 C NMR and IR Spectroscopic Comparison
Featuretrans-Isomer (e,e)cis-Isomer (a,e)Diagnostic Significance
C1 ( 13 C NMR) δ ~70.5 ppm δ ~66.0 ppmThe axial -OH in the cis isomer induces a γ -gauche shielding effect, shifting the C1 carbon upfield relative to the trans isomer.
C-O Stretch (IR) ~1040 - 1060 cm −1 ~1000 - 1030 cm −1 Equatorial alcohols (trans) typically show a higher frequency C-O stretch than axial alcohols (cis).

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness in stereochemical assignment, the following protocol incorporates internal self-validation mechanisms to prevent false positives caused by poor instrument calibration.

Step 1: Sample Preparation

  • Dissolve 15 mg of the purified 4-(dimethylamino)cyclohexanol in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulates that could distort magnetic homogeneity.

Step 2: Instrument Calibration & Resolution Check (Self-Validation System A)

  • Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe.

  • Self-Validation: Shim the magnet and check the TMS peak at 0.00 ppm. The Full Width at Half Maximum (FWHH) of the TMS peak must be < 1.0 Hz .

  • Causality: If the magnet is poorly shimmed, a narrow multiplet (indicating a cis isomer) will artificially broaden. This optical illusion can easily lead a researcher to falsely assign the molecule as the trans isomer. Do not proceed until the TMS peak is sharp.

Step 3: Acquisition Parameters

  • Set the pulse angle to 30°.

  • Set the relaxation delay (D1) to 3.0 seconds.

  • Acquire 16 to 32 scans.

Step 4: Data Processing & Integration (Self-Validation System B)

  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation. Phase and baseline correct the spectrum.

  • Self-Validation: Integrate the C1-H methine peak (set to 1.00). The integral of the -N(CH 3​ ) 2​ singlet must read exactly 6.00 ( ± 0.1).

  • Causality: If the integral is off, the relaxation delay was insufficient (causing differential relaxation), or a co-eluting impurity is present, rendering the stereochemical assignment suspect.

Step 5: Multiplet Analysis

  • Zoom in on the C1-H peak ( δ 3.50 - 4.00 ppm). Measure the width of the peak at half of its maximum height ( W1/2​ ).

  • Assign the stereochemistry based on the W1/2​ threshold (See Workflow Diagram below).

Workflow Visualization

G Start Synthesized 4-(Dimethylamino)cyclohexanol NMR Acquire 1D 1H NMR (CDCl3, 400+ MHz) Start->NMR Analyze Analyze C1-H Multiplet (δ 3.5 - 4.0 ppm) NMR->Analyze TransBranch Broad Multiplet (tt) Large J (10-12 Hz) Axial C1-H Analyze->TransBranch W1/2 > 20 Hz CisBranch Narrow Multiplet Small J (2-4 Hz) Equatorial C1-H Analyze->CisBranch W1/2 < 10 Hz TransResult trans-Isomer (e,e conformation) TransBranch->TransResult CisResult cis-Isomer (a,e conformation) CisBranch->CisResult

Workflow for the stereochemical assignment of 4-(dimethylamino)cyclohexanol isomers via 1H NMR.

References

  • National Center for Biotechnology Information (NCBI). "4-(Dimethylamino)cyclohexanol | C8H17NO | CID 18702099 - PubChem." PubChem, [Link].

  • Booth, H., & Jozefowicz, M. L. "The application of low temperature 13C nuclear magnetic resonance spectroscopy to the determination of the A values of amino-, methylamino-, and dimethylamino-substituents in cyclohexane." Journal of the Chemical Society, Perkin Transactions 2, no. 8 (1976): 895-901. [Link].

  • Fiveable. "Cyclohexanol Definition - Organic Chemistry Key Term." Fiveable Organic Chemistry, [Link].

Validation

Purity Assessment of trans-4-Aminocyclohexanol: A Comparative Guide to Advanced Chromatographic Methods

As a critical "privileged scaffold" in medicinal chemistry, trans-4-aminocyclohexanol provides a rigid, stereochemically defined framework for orienting pharmacophores in three-dimensional space [1]. However, accurately...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical "privileged scaffold" in medicinal chemistry, trans-4-aminocyclohexanol provides a rigid, stereochemically defined framework for orienting pharmacophores in three-dimensional space [1]. However, accurately assessing the purity of this bifunctional building block presents a formidable analytical challenge.

Standard reversed-phase High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the workhorse of most analytical labs, yet it is fundamentally ill-equipped for this molecule. As a Senior Application Scientist, I frequently see laboratories waste weeks attempting to force this molecule into standard C18/UV workflows. This guide deconstructs the physicochemical barriers of trans-4-aminocyclohexanol and objectively compares field-proven chromatographic alternatives, providing you with the mechanistic understanding to choose and validate the right method for your drug development pipeline.

The Analytical Challenge: Causality in Method Failure

To design a robust analytical method, we must first understand the causality behind why standard methods fail:

  • Optical Invisibility (Lack of Chromophore): trans-4-Aminocyclohexanol lacks conjugated π -systems or aromatic rings. Causality: It does not absorb UV light above 210 nm. Attempting to detect it at low wavelengths (e.g., 200 nm) results in severe baseline drift and interference from mobile phase solvents, destroying the Signal-to-Noise (S/N) ratio.

  • Extreme Polarity: The presence of both a hydrogen bond donor (-OH) and a hydrogen bond acceptor/donor (-NH 2​ ) makes the molecule highly polar. Causality: On a standard hydrophobic C18 column, the molecule elutes in the void volume ( t0​ ). Without retention, the analyte suffers from severe matrix suppression and cannot be resolved from synthetic impurities or the cis-isomer.

  • Low Volatility & Surface Adsorption: Strong intermolecular hydrogen bonding raises its boiling point. Causality: Direct injection into a Gas Chromatograph (GC) leads to severe peak tailing due to secondary interactions with active silanol groups in the GC inlet and column lining, compromising quantitative integration.

To overcome these physical limitations, we must either alter the molecule (Derivatization) or alter the detection paradigm (Universal Detection).

G A trans-4-Aminocyclohexanol (Polar, No UV Chromophore) B Direct Analysis (Universal Detection) A->B  Retain Polarity C Indirect Analysis (Derivatization Required) A->C  Increase Volatility/UV D HPLC-CAD / ELSD (HILIC Column) B->D E HILIC-MS (High Sensitivity) B->E F GC-FID (Boc / Silylation) C->F G HPLC-UV (FMOC-Cl / DNFB) C->G

Decision matrix for selecting chromatographic methods for trans-4-Aminocyclohexanol.

Methodological Comparison

Strategy A: Direct Analysis via HPLC-CAD / ELSD

Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are universal detectors that do not rely on optical properties [2]. They are frequently employed in pharmaceutical synthesis for amino alcohols [4].

  • The Mechanism: The HPLC effluent is nebulized into an aerosol. The mobile phase is evaporated, leaving behind solid particles of the non-volatile analyte. In CAD, these particles are charged by a corona discharge and measured by an electrometer.

  • The Separation: Because the molecule is polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is used instead of reversed-phase. HILIC utilizes a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase. Water acts as the strong eluting solvent.

Strategy B: Indirect Analysis via GC-FID with Derivatization

Gas Chromatography with Flame Ionization Detection (GC-FID) is a gold standard for assessing the diastereomeric ratio (trans vs. cis) and overall yield in catalytic hydrogenation syntheses [3].

  • The Mechanism: To prevent peak tailing and thermal degradation, the primary amine is derivatized (e.g., using Boc-anhydride to form a tert-butyl carbamate). This masks the polar hydrogen bond donors, dramatically increasing volatility.

  • The Detection: FID burns the carbon-containing eluates in a hydrogen flame, producing ions that generate a current. The response is highly linear and proportional to the carbon mass, making it exceptional for purity profiling.

Strategy C: Pre-Column Derivatization HPLC-UV

For labs lacking CAD or GC capabilities, the amine can be reacted with Fluorenylmethyloxycarbonyl chloride (FMOC-Cl).

  • The Mechanism: FMOC-Cl attaches a massive, highly hydrophobic, and strongly UV-absorbing fluorenyl group to the amine. This solves both problems simultaneously: the molecule now retains beautifully on a standard C18 column and absorbs strongly at 265 nm.

Quantitative Data Comparison

The following table synthesizes typical validation parameters for these three methodologies, allowing for an objective performance comparison.

Analytical ParameterHILIC-CAD (Direct)GC-FID (Boc-Derivatized)HPLC-UV (FMOC-Derivatized)
Limit of Detection (LOD) 10 - 25 ng on-column1 - 5 ng on-column0.5 - 2 ng on-column
Linearity Range Non-linear (requires power function fit)Highly linear ( R2>0.999 )Highly linear ( R2>0.999 )
Sample Prep Time Low (Dilute & Shoot)High (Reaction + Extraction)High (Reaction + Quenching)
Isomer Resolution (cis/trans) Excellent ( Rs​>2.0 )Excellent ( Rs​>3.0 )Moderate ( Rs​≈1.5 )
Primary Use Case Routine purity & QA/QCSynthetic yield & Diastereomeric ratioTrace impurity profiling

Experimental Protocols: Self-Validating Systems

A robust protocol is not just a list of steps; it is a self-validating system where the chemistry confirms its own success.

Protocol 1: Direct Purity Assessment via HILIC-CAD

Scientific Rationale: This method leverages a zwitterionic HILIC column to retain the polar analyte. We use ammonium formate buffer because it is volatile—a strict requirement for CAD/ELSD to prevent massive background noise [4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid). Causality: The low pH ensures the amine (pKa ~10.4) is fully protonated, providing a consistent charge state for reproducible retention.

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Sample Preparation: Dissolve 1.0 mg/mL of trans-4-aminocyclohexanol in 90:10 Acetonitrile:Water. Self-Validation: HILIC requires the sample diluent to be highly organic (weaker solvent). Injecting a highly aqueous sample would cause peak distortion and premature elution.

  • Chromatographic Conditions:

    • Column: ZIC-HILIC (150 x 4.6 mm, 5 µm).

    • Gradient: 90% B to 50% B over 15 minutes.

    • CAD Evaporation Temperature: 35°C.

  • System Suitability Test (SST): Inject a resolution standard containing a 50:50 mix of cis and trans isomers. Self-Validation: The method is only deemed valid for purity assessment if the resolution ( Rs​ ) between the cis and trans peaks is ≥2.0 .

G S1 Sample Prep (1mg/mL in ACN/H2O) S2 HILIC Separation (Zwitterionic Phase) S1->S2 S3 Nebulization & Evaporation S2->S3 S4 Corona Discharge Charging S3->S4 S5 Electrometer Detection (CAD) S4->S5

Step-by-step mechanistic workflow of HPLC-CAD for amino alcohol quantification.

Protocol 2: Diastereomeric Purity via GC-FID (Boc-Derivatization)

Scientific Rationale: Derivatization with Di-tert-butyl dicarbonate (Boc-anhydride) masks the primary amine. This protocol is ideal for evaluating the stereoselectivity of synthetic pathways [3].

  • Derivatization Reaction: To 10 mg of the sample in 1 mL of Dichloromethane (DCM), add 1.2 equivalents of Boc-anhydride and 1.5 equivalents of Triethylamine (TEA). Stir for 2 hours at room temperature.

  • Internal Standard Addition: Add exactly 1.0 mg of Dodecane ( C12​H26​ ) to the mixture. Self-Validation: Dodecane is chemically inert to the derivatization and has a known, stable GC retention time. Its recovery validates that no sample was lost during the extraction phase, and its peak area serves as a reference to quantify the derivatization yield [1].

  • Aqueous Wash: Wash the organic layer with 1M HCl to remove unreacted TEA and underivatized starting material, followed by brine. Dry over anhydrous Na2​SO4​ .

  • GC-FID Conditions:

    • Column: DB-5 (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 100°C (hold 2 min), ramp 10°C/min to 250°C.

    • Injector/Detector Temp: 250°C / 270°C.

Conclusion & Decision Matrix

Choosing the correct method for trans-4-aminocyclohexanol purity assessment depends on your laboratory's infrastructure and the specific data required.

  • If your goal is high-throughput, routine purity screening of the raw material without the labor of chemical derivatization, HILIC-CAD is the undisputed optimal choice.

  • If you are a synthetic chemist optimizing a catalytic pathway and need to precisely determine the diastereomeric excess (d.e.) between the cis and trans isomers, GC-FID with Boc-derivatization provides the sharpest resolution and most linear quantitative response.

By aligning the physicochemical realities of the molecule with the mechanistic strengths of the detector, we transform an analytical bottleneck into a robust, self-validating workflow.

References

  • Chatterjee, I., et al. "Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives." ACS Catalysis, 10(19), 11365−11370, Sep 2020. Available at:[Link]

  • Zhu, Y., et al. "Orally Bioavailable Enzymatic Inhibitor of CD38, MK-0159, Protects against Ischemia/Reperfusion Injury in the Murine Heart." Journal of Medicinal Chemistry, 65(14), 9834-9848, Jun 2022. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to Catalytic Systems for the Hydrogenation of 4-Aminophenol Precursors

Introduction: The Critical Role of 4-Aminophenol in Pharmaceutical Synthesis 4-Aminophenol (PAP) and its derivatives are cornerstone intermediates in the pharmaceutical and chemical industries. Most notably, PAP is the i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of 4-Aminophenol in Pharmaceutical Synthesis

4-Aminophenol (PAP) and its derivatives are cornerstone intermediates in the pharmaceutical and chemical industries. Most notably, PAP is the immediate precursor to N-acetyl-4-aminophenol, known globally as paracetamol or acetaminophen, one of the most widely used analgesic and antipyretic drugs.[1][2] The industrial synthesis of PAP has evolved to meet growing demand, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign processes.[3]

The most prevalent synthetic routes involve the catalytic hydrogenation of nitroaromatic compounds, primarily 4-nitrophenol (4-NP) or nitrobenzene (NB).[4][5] The choice of catalyst is paramount, as it dictates the reaction's efficiency, selectivity towards the desired aminophenol, and overall economic viability. This guide provides a comparative analysis of various catalytic systems, offering field-proven insights and experimental data to aid researchers and process chemists in selecting and optimizing catalysts for this crucial transformation.

The Core Reaction: A Mechanistic Overview

The conversion of nitroaromatic precursors to 4-aminophenol is not a simple reduction. When starting from nitrobenzene, the process involves a two-stage reaction pathway that must be carefully controlled to maximize the yield of the desired product, PAP, over the common byproduct, aniline (AN).

  • Partial Hydrogenation: Nitrobenzene is first hydrogenated on the catalyst surface to form N-phenylhydroxylamine (PHA).[4][6]

  • Acid-Catalyzed Rearrangement: The PHA intermediate then undergoes an acid-catalyzed intramolecular rearrangement, known as the Bamberger rearrangement, to form 4-aminophenol.[4][7]

The challenge lies in preventing the complete hydrogenation of PHA to aniline, which is a competing and often thermodynamically favored reaction.[1] Therefore, an ideal catalyst must exhibit high activity for the initial hydrogenation step while facilitating the rapid rearrangement of the PHA intermediate.

Reaction_Pathway cluster_catalyst Catalyst Surface cluster_solution Aqueous Acid Phase NB Nitrobenzene PHA N-Phenylhydroxylamine (PHA) NB->PHA Partial Hydrogenation PAP 4-Aminophenol (PAP) (Desired Product) PHA->PAP Bamberger Rearrangement AN Aniline (AN) (Byproduct) PHA->AN Full Hydrogenation H2_cat H₂, Catalyst H2_cat->NB H_plus H⁺ (Acid) H_plus->PHA H2_cat2 H₂, Catalyst H2_cat2->PHA

Caption: Reaction pathway for nitrobenzene hydrogenation to 4-aminophenol.

Comparative Analysis of Catalyst Classes

The selection of a catalyst is a trade-off between activity, selectivity, stability, and cost. Here, we compare the performance of traditional noble metal catalysts, cost-effective non-noble metal alternatives, and emerging advanced materials.

Noble Metal Catalysts: The Industry Standard

Noble metals, particularly platinum and palladium supported on carbon (Pt/C, Pd/C), are the most extensively studied and industrially applied catalysts for this process due to their high intrinsic activity.[1][6][8]

  • Platinum (Pt): Supported platinum catalysts are widely regarded as the most effective for the hydrogenation of nitrobenzene to PAP.[5][7] They exhibit superior activity and selectivity compared to other precious metals like palladium and rhodium.[1][8] The key to their success is their ability to efficiently catalyze the initial reduction to PHA without excessively promoting the subsequent hydrogenation to aniline, allowing the acid-catalyzed rearrangement to proceed.[4]

  • Palladium (Pd): While highly active for hydrogenation, palladium catalysts often show lower selectivity towards 4-aminophenol compared to platinum, with a greater tendency to produce aniline as the major product.[1][8][9] However, for the direct reduction of 4-nitrophenol, where the Bamberger rearrangement is not required, Pd-based catalysts can be highly effective.[10]

  • Gold (Au): Traditionally considered less active for hydrogenation, recent research has shown that atomically precise gold clusters can achieve exceptional selectivity. For instance, a Au36(SR)24 cluster catalyst has been reported to yield ~100% selectivity for p-aminophenol from nitrobenzene, navigating a unique reaction pathway on the cluster's surface.[11]

Causality Behind Performance: The superiority of Pt/C is often attributed to a balanced activity profile. It readily activates hydrogen and the nitro group but has a moderate affinity for the N-phenylhydroxylamine intermediate. This allows the PHA to desorb into the acidic aqueous phase for rearrangement before it can be further reduced to aniline on the catalyst surface.[7]

Non-Noble Metal Catalysts: Cost-Effective Alternatives

The high and volatile cost of noble metals has driven research into catalysts based on earth-abundant elements like nickel, copper, and cobalt.[12][13]

  • Nickel (Ni): Supported nickel nanoparticles are a promising low-cost option.[3][13] For example, a Ni/C catalyst has demonstrated excellent activity in a one-pot reaction for the synthesis of paracetamol directly from 4-nitrophenol, combining the hydrogenation and subsequent acetylation steps.[3]

  • Copper (Cu): Copper-based catalysts are also attractive due to their low cost and toxicity.[12][14] They have shown promising activity, particularly in transfer hydrogenation reactions using hydrogen donors other than H2 gas.[14]

  • Bimetallic Systems: Combining non-noble metals can create synergistic effects. Bimetallic Cu-Ni nanoparticles have shown exceptional catalytic activity for 4-nitrophenol reduction, surpassing their monometallic counterparts.[5]

Causality Behind Performance: While generally requiring more forcing conditions (higher temperature or pressure) than their noble metal counterparts, non-noble catalysts can be highly effective. Their performance is strongly dependent on preparation methods that ensure high dispersion of the active metal sites and prevent particle agglomeration.[13] Strong metal-support interactions are crucial for stability and activity.[15][16]

Advanced Materials: The Next Generation

Recent advances in materials science have introduced novel platforms for catalysis, offering unprecedented control over active sites and catalyst architecture.

  • Metal-Organic Frameworks (MOFs): MOFs are highly porous, crystalline materials that can serve as excellent catalyst supports or precursors.[17][18] Pyrolysis of MOFs can yield metal nanoparticles finely dispersed within a carbon matrix, enhancing catalytic activity and stability.[14][15] These materials offer tunable porosity and a high surface area, which are critical for efficient catalysis.[16]

  • Single-Atom Catalysts (SACs): SACs represent the ultimate in atomic efficiency, with isolated metal atoms anchored to a support.[19] This configuration maximizes the utilization of precious metals and can lead to unique catalytic properties and high selectivity by preventing the side reactions that occur on larger metal ensembles.[19][20] The coordination environment of the single atom can be precisely tuned to optimize catalytic performance.[19]

Causality Behind Performance: The enhanced performance of these advanced materials stems from their unique structural and electronic properties. The well-defined and isolated active sites in SACs and the confinement effects within MOF pores can alter reaction pathways, suppress side reactions, and improve catalyst stability and selectivity.[17][21]

Quantitative Performance Comparison

The following table summarizes experimental data from various studies, providing a direct comparison of different catalytic systems.

CatalystPrecursorKey ConditionsYield of PAP (%)Selectivity (%)ReusabilityReference
Pt/C Nitrobenzene10% H₂SO₄, 90°C, 10 psi H₂~87-88%5.4 (PAP/AN Ratio)Stable for 4 cycles[4][6]
Pt/C NitrobenzeneCH₃CN-H₂O-CF₃COOH, 80°C, 121 kPa H₂~45-50%High (Aniline minimized)Not specified[1][7]
Pd/C NitrobenzeneCH₃CN-H₂O-CF₃COOH, 80°C, 121 kPa H₂Lower than Pt/CLower (Higher Aniline)Not specified[1][7]
Rh/C NitrobenzeneCH₃CN-H₂O-CF₃COOH, 80°C, 121 kPa H₂Lower than Pt/CLower (Higher Aniline)Not specified[1][7]
Au₃₆(SR)₂₄ Nitrobenzene<1% H₂SO₄, 120°C, 4 MPa H₂High~100%Recyclable[11]
Ni/C 4-Nitrophenol80°C, 10 bar H₂>99% (Conversion)>99% (to 4-AP)Stable for 5 cycles[3]
Pt@Co-Al LDH 4-NitrophenolNaBH₄, Ambient Temp.>99% (Conversion)High5 cycles (>94% activity)[10]
CuₓNi₁₋ₓ/C 4-NitrophenolTransfer Hydrogenation>99% (Conversion)HighStable for 5 cycles[5]

Experimental Protocols: A Practical Guide

The trustworthiness of a catalyst evaluation hinges on a robust and reproducible experimental protocol. Below are step-by-step methodologies for catalyst testing.

Protocol 1: Screening Catalysts for 4-Nitrophenol Reduction (Aqueous Phase)

This protocol is a standard model reaction for quickly assessing the activity of a catalyst for nitro group reduction using a UV-Vis spectrophotometer.[10]

Workflow Diagram

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Recovery A Prepare 0.1 mM 4-NP Solution D Add Catalyst & NaBH₄ to Quartz Cuvette A->D B Prepare 0.2 M NaBH₄ Solution (Fresh) B->D C Prepare Catalyst Dispersion (e.g., 3 mg/mL) C->D E Add 4-NP Solution to Initiate Reaction D->E F Monitor Absorbance at ~400 nm over Time via UV-Vis E->F G Calculate Rate Constant (k_app) F->G H Recover Catalyst (Centrifuge, Wash) G->H I Test Reusability H->I

Caption: General workflow for screening catalyst activity in 4-NP reduction.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 4-nitrophenol (0.1 mM) in deionized water.

    • Prepare a fresh, ice-cold solution of sodium borohydride (NaBH₄) (0.2 M) in deionized water. Causality Note: NaBH₄ is prone to hydrolysis; fresh, cold solutions are essential for reproducible kinetics.

    • Prepare a homogenous dispersion of the catalyst in deionized water (e.g., 3 mg/mL).

  • Catalytic Reaction:

    • In a standard quartz cuvette (1 cm path length), add 20 µL of the catalyst dispersion and 100 µL of the fresh NaBH₄ solution.[10]

    • To this mixture, add 1 mL of the 4-NP solution to initiate the reaction. The total volume is typically standardized for comparative purposes.

    • Immediately place the cuvette in a UV-Vis spectrophotometer.

  • Data Acquisition and Analysis:

    • Upon addition of NaBH₄, the pale yellow 4-NP solution turns bright yellow-green due to the formation of the 4-nitrophenolate ion, which has a strong absorbance peak at approximately 400 nm.

    • Monitor the decrease in absorbance at ~400 nm at fixed time intervals as the 4-nitrophenolate is reduced to 4-aminophenol (which is colorless and absorbs in the UV region).

    • The reaction typically follows pseudo-first-order kinetics. Plot ln(Aₜ/A₀) versus time, where A₀ is the initial absorbance and Aₜ is the absorbance at time t. The apparent rate constant (k_app) is the negative of the slope.[10]

  • Catalyst Recovery and Reusability:

    • After the reaction, recover the catalyst by centrifugation.

    • Wash the recovered catalyst several times with deionized water and ethanol to remove any adsorbed species.

    • Dry the catalyst and reuse it in a subsequent reaction under identical conditions to test its stability and reusability.[10]

Protocol 2: Hydrogenation of Nitrobenzene in a Batch Reactor

This protocol reflects a more industrially relevant setup for producing 4-aminophenol.[1][6]

Methodology:

  • Reactor Setup:

    • Charge a well-stirred glass or stainless-steel batch reactor with the chosen solvent system (e.g., 30 mL of 10% w/w aqueous H₂SO₄ or a mixture of CH₃CN and H₂O).[1][6]

    • Add the catalyst (e.g., 10-50 mg of 5% Pt/C).

    • Add the substrate, nitrobenzene (e.g., 4-5 g).[6] If using the sulfuric acid system, a phase-transfer agent may be added to improve mixing between the organic and aqueous phases.[4][6]

  • Reaction Execution:

    • Seal the reactor and purge it several times with an inert gas (N₂) followed by hydrogen (H₂).

    • Pressurize the reactor to the desired H₂ pressure (e.g., 10 psi to 4 MPa).[6][11]

    • Heat the reactor to the target temperature (e.g., 80-100°C) with vigorous stirring to ensure efficient gas-liquid-solid mass transfer. Causality Note: In this multiphase system, stirring speed is a critical parameter that can be mass-transfer limited. It must be high enough to ensure the reaction rate is kinetically controlled.[4]

  • Monitoring and Analysis:

    • Monitor the reaction progress by measuring hydrogen uptake over time or by taking small aliquots of the reaction mixture at intervals.

    • Quench the reaction in the aliquot (e.g., by cooling and filtering the catalyst).

    • Analyze the composition of the liquid phase by High-Performance Liquid Chromatography (HPLC) to determine the concentrations of nitrobenzene, 4-aminophenol, and aniline.[1][9] A reversed-phase C8 or C18 column with a methanol/water or acetonitrile/water mobile phase is typically effective.[1][9]

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the reactor, vent the H₂ pressure, and filter the catalyst.

    • The 4-aminophenol product is typically in the aqueous phase as a salt. Neutralization followed by extraction or crystallization is used for isolation.

Conclusion and Future Outlook

While Pt/C remains the benchmark catalyst for the selective hydrogenation of nitrobenzene to 4-aminophenol, significant strides have been made in developing viable alternatives. For cost-driven applications, high-performance supported Ni catalysts present a compelling case, especially for the direct reduction of 4-nitrophenol.[3]

The future of catalyst design in this field lies in the rational engineering of active sites at the atomic level. Advanced materials like single-atom catalysts and MOF-derivatives offer the potential to break through the selectivity and activity limits of traditional catalysts.[11] The ~100% selectivity achieved with gold nanoclusters highlights the transformative potential of precisely controlling the catalyst's structure. As synthetic methods for these advanced materials become more scalable and cost-effective, their adoption in industrial processes for producing vital pharmaceutical intermediates like 4-aminophenol will become increasingly feasible.

References

  • Grimes, D. A., et al. (2025). Metal–Organic Frameworks as Catalysts for (De)Hydrogenation: Progress, Challenges, and Perspectives. ResearchGate. [Link]

  • Ragaini, V., et al. Hydrogenation of nitrobenzene to 4-aminophenol in a fully reusable solvent system, by using Pt, Rh, Pd supported on carbon- CF3C. IRIS. [Link]

  • Felekari, D., et al. (2025). MOF-Derived Transition Metal Catalysts for Transfer Hydrogenation: A New Frontier in Green Reduction Chemistry. Journal of Applied Organometallic Chemistry. [Link]

  • Wang, C., et al. (2022). CO2 Hydrogenation on Metal-Organic Frameworks-Based Catalysts: A Mini Review. Frontiers in Chemistry. [Link]

  • Wang, C., et al. (2022). CO2 Hydrogenation on Metal-Organic Frameworks-Based Catalysts: A Mini Review. PMC. [Link]

  • Grimes, D. A., et al. Metal–Organic Frameworks as Catalysts for (De)Hydrogenation: Progress, Challenges, and Perspectives. OSTI.GOV. [Link]

  • Augustine, R. L., & Tanielyan, S. K. (2007). Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. Organic Process Research & Development. [Link]

  • Unknown Author. Synthesis of Acetaminophen. Department of Chemistry, University of Idaho. [Link]

  • Wang, Y., et al. (2024). High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. MDPI. [Link]

  • Ragaini, V., et al. New insight on the mechanism of the catalytic hydrogenation of nitrobenzene to 4-aminophenol in CH3CN–H2O–CF3COOH as a reusable solvent system. Hydrogenation of nitrobenzene catalyzed by precious metals supported on carbon. Academia.edu. [Link]

  • Ragaini, V., et al. (2014). New insight on the mechanism of the catalytic hydrogenation of nitrobenzene to 4-aminophenol in CH3CN–H2O–CF3COOH as a reusable solvent system. Applied Catalysis A: General. [Link]

  • Augustine, R. L., & Tanielyan, S. K. (2007). Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. ACS Publications. [Link]

  • Henke, C. O., & Benner, R. G. (1988). Improved hydrogenation process for preparing 4-aminophenol.
  • Chaudhari, R. V., et al. (2001). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. ResearchGate. [Link]

  • Li, G., et al. (2024). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. PNAS. [Link]

  • Wang, C., et al. (2025). Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. Reaction Chemistry & Engineering. [Link]

  • Various Authors. 4-aminophenol – Knowledge and References. Taylor & Francis. [Link]

  • Unknown Inventor. (2008). Catalyst for preparing p-aminophenol by hydrogenation of p-nitrophenol and preparation method thereof.
  • Grewal, H. (2021). Single-Atom Catalysts: Syntheses, Characterization, and Catalytic Evaluation in Selective Oxidation and Hydrogenation Reactions. HARVEST, University of Saskatchewan. [Link]

  • Chaudhari, R. V., et al. (2001). Synthesis of p-Aminophenol by Catalytic Hydrogenation of Nitrobenzene. ACS Publications. [Link]

  • Wang, Y., et al. (2025). High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. ResearchGate. [Link]

  • Pan, Y., et al. (2025). Single-Atom-Alloy Catalysts for Enhanced Hydrogenation Reaction Process: Mechanism, Regulation Strategy, and Design Principle. ACS Catalysis. [Link]

  • Wang, J., et al. (1998). [Studies on determination of p-aminophenol and its related compounds prepared with catalytic hydrogenation by reversed-phase high performance liquid chromatography]. PubMed. [Link]

  • Hills, A. (2025). Synthesis and Application of Paracetamol (Acetaminophen). Prezi. [Link]

  • Qu, L., et al. (2015). Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene. Energy & Environmental Science. [Link]

  • Jiao, L., et al. (2021). Single-atom catalysts for thermal- and electro-catalytic hydrogenation reactions. SciSpace. [Link]

  • Gómez-Calvario, V., et al. (2025). Synthesis of Paracetamol through Free-Radical Reactions: An Educational Approach in Organic Chemistry. ACS Publications. [Link]

  • Pan, Y., et al. (2026). Single-Atom-Alloy Catalysts for Enhanced Hydrogenation Reaction Process: Mechanism, Regulation Strategy, and Design Principle. ResearchGate. [Link]

  • Prather, K. L. J., et al. (2017). Biosynthetic production of acetaminophen, p-aminophenol, and p-aminobenzoic acid.
  • Pinto, M., et al. Synthesis of paracetamol by acetylation. Royal Society of Chemistry. [Link]

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